molecular formula C7H10N2O B2514493 (3,6-Dimethylpyridazin-4-yl)methanol CAS No. 18591-51-0

(3,6-Dimethylpyridazin-4-yl)methanol

Cat. No.: B2514493
CAS No.: 18591-51-0
M. Wt: 138.17
InChI Key: WDJDFZMZULMEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,6-Dimethylpyridazin-4-yl)methanol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is characterized by a pyridazine ring system, a nitrogen-containing heterocycle that is of significant interest in medicinal chemistry and material science. The compound features both a methanol group (-CH2OH) and two methyl groups attached to the pyridazine core, making it a versatile building block for further chemical synthesis . Researchers utilize this compound as a precursor in the development of more complex molecules, particularly in the synthesis of potential pharmaceuticals and agrochemicals. Its structure allows for various chemical modifications, enabling the exploration of structure-activity relationships. According to safety information, this compound is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Appropriate precautionary measures should be taken when handling. This product is intended for research and development purposes only and is not intended for use in foods, drugs, or cosmetics . For detailed handling and storage instructions, please refer to the Safety Data Sheet (SDS). It is recommended to be stored sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,6-dimethylpyridazin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-7(4-10)6(2)9-8-5/h3,10H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJDFZMZULMEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pyridazine Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring & Evolving Relevance of the Pyridazine Core

In the landscape of heterocyclic chemistry, the pyridazine ring stands out as a "wonder nucleus" for its remarkable versatility and profound impact on medicinal chemistry.[1][2] This six-membered aromatic ring, characterized by two adjacent nitrogen atoms, possesses a unique electronic profile that imparts favorable physicochemical properties, making it an attractive scaffold for the design of novel therapeutics.[3] Its inherent polarity and capacity for hydrogen bonding contribute to improved pharmacokinetic profiles, often reducing lipophilicity and mitigating off-target effects, such as inhibition of cytochrome P450 enzymes.[3] This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep, technically-grounded exploration of pyridazine derivatives. We will dissect the strategic rationale behind their synthesis, elucidate their mechanisms of action against critical disease targets, and provide actionable, field-proven experimental protocols. Our narrative is built on the pillars of scientific integrity, causality-driven explanations, and a robust foundation of authoritative references, empowering you to harness the full potential of this privileged scaffold in your research endeavors.

Part 1: Strategic Synthesis of the Pyridazine Core - A Chemist's Perspective

The synthetic accessibility of the pyridazine nucleus is a cornerstone of its prevalence in drug discovery. A multitude of synthetic routes have been developed, each with its own set of advantages and strategic applications.[4] The choice of a particular synthetic pathway is not arbitrary; it is dictated by the desired substitution pattern, the required functional group tolerance, and the overall efficiency of the reaction sequence. Here, we delve into two powerful and widely employed strategies: the inverse-electron-demand aza-Diels-Alder reaction and the construction of 3,6-disubstituted pyridazines.

The Elegance of [4+2] Cycloaddition: Inverse-Electron-Demand Aza-Diels-Alder Reaction

The inverse-electron-demand aza-Diels-Alder (IEDDA) reaction is a highly efficient and regioselective method for the synthesis of pyridazines.[5][6] This reaction typically involves the cycloaddition of an electron-deficient 1,2,4,5-tetrazine with an electron-rich dienophile, such as an alkyne or an enol ether, followed by the extrusion of dinitrogen to form the aromatic pyridazine ring.[7][8] The beauty of this approach lies in its ability to construct the pyridazine core in a single, often high-yielding step, with excellent control over the placement of substituents.[9]

A particularly elegant variation of this reaction employs 1,2,3-triazines as the diene component and 1-propynylamines as the dienophile, providing direct access to a wide array of 6-aryl-pyridazin-3-amines under neutral, metal-free conditions.[5][6] This method is lauded for its broad substrate scope and functional group compatibility, making it a valuable tool in the synthesis of diverse compound libraries for high-throughput screening.[10]

Experimental Protocol: Synthesis of 6-Aryl-Pyridazin-3-Amines via IEDDA Reaction [5][6][10]

Rationale: This protocol provides a practical and efficient method for the synthesis of a key pyridazine scaffold. The use of neutral conditions and the absence of a metal catalyst make it an environmentally friendly and cost-effective option. The high regioselectivity is a key advantage, simplifying purification and ensuring the desired isomer is obtained.

Materials:

  • Substituted 1,2,3-triazine (1.0 equiv)

  • Substituted 1-propynylamine (1.2 equiv)

  • Anhydrous 1,4-dioxane

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the 1,2,3-triazine in anhydrous 1,4-dioxane, add the 1-propynylamine under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 101 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-aryl-pyridazin-3-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Self-Validation: The success of the reaction can be monitored by the disappearance of the starting materials on TLC. The final product's identity is unequivocally confirmed through comprehensive spectroscopic analysis. The expected regiochemistry can be confirmed by 2D NMR techniques (e.g., NOESY) if necessary.

Visualization: Generalized IEDDA Reaction for Pyridazine Synthesis

G cluster_reactants Reactants cluster_products Products Tetrazine 1,2,4,5-Tetrazine (Electron-deficient diene) plus1 + Alkyne Alkyne (Electron-rich dienophile) arrow1 [4+2] Cycloaddition Pyridazine Substituted Pyridazine plus2 + Nitrogen N₂ arrow2 Retro-Diels-Alder (N₂ extrusion)

Caption: Inverse-electron-demand aza-Diels-Alder reaction pathway.

Crafting Bioactive Scaffolds: Synthesis of 3,6-Disubstituted Pyridazines

The 3,6-disubstitution pattern on the pyridazine ring is a recurring motif in a vast number of biologically active molecules.[11] This substitution pattern allows for the introduction of diverse pharmacophoric groups at two key positions, enabling fine-tuning of the molecule's interaction with its biological target. A common and effective strategy for the synthesis of these derivatives begins with the condensation of a β-ketoacid or its equivalent with hydrazine to form a pyridazinone intermediate.[12][13] This pyridazinone can then be readily converted to a 3-chloropyridazine, a versatile intermediate that is amenable to a wide range of nucleophilic substitution and cross-coupling reactions.[12]

Experimental Protocol: Synthesis of a 3,6-Disubstituted Pyridazine [12][13]

Rationale: This multi-step protocol provides a reliable route to a versatile 3-chloro-6-substituted pyridazine intermediate, which serves as a gateway to a multitude of 3,6-disubstituted pyridazine derivatives. The chlorination step is crucial as it activates the 3-position for subsequent functionalization.

Materials:

  • 6-Substituted phenyl-3(2H)-pyridazinone (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (excess)

  • Hydrazine hydrate

  • Appropriate nucleophile or boronic acid for subsequent reaction

  • Solvents (e.g., toluene, DMF)

  • Base (e.g., triethylamine, sodium carbonate)

  • Palladium catalyst (for cross-coupling reactions, e.g., Pd(PPh₃)₄)

Procedure:

Step 1: Chlorination of the Pyridazinone

  • Carefully add phosphorus oxychloride to the 6-substituted phenyl-3(2H)-pyridazinone in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 100 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-6-substituted phenyl pyridazine.

  • Purify by column chromatography if necessary.

Step 2: Nucleophilic Substitution or Cross-Coupling

  • For Nucleophilic Substitution (e.g., with an amine):

    • Dissolve the 3-chloro-6-substituted phenyl pyridazine and the desired amine in a suitable solvent (e.g., ethanol).

    • Add a base (e.g., triethylamine) and heat the reaction to reflux.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, remove the solvent, and purify the product.

  • For Suzuki Cross-Coupling (with a boronic acid):

    • To a solution of the 3-chloro-6-substituted phenyl pyridazine and the boronic acid in a solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst and a base (e.g., sodium carbonate).

    • Heat the reaction mixture under an inert atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography.

Self-Validation: Each step should be monitored by TLC to ensure complete conversion of the starting material. The structure of the intermediate and the final product must be confirmed by spectroscopic methods (NMR, MS). For cross-coupling reactions, the absence of starting materials and the presence of the desired product are key indicators of a successful reaction.

Part 2: Pyridazine Derivatives in Action - Targeting Key Signaling Pathways in Disease

The therapeutic potential of pyridazine derivatives is vast, with compounds demonstrating efficacy in a wide range of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1][14][15] This efficacy is often rooted in their ability to selectively interact with and modulate the activity of key enzymes and receptors involved in disease pathogenesis. In this section, we will explore the role of pyridazine derivatives as potent inhibitors of critical kinases in cancer: Bruton's Tyrosine Kinase (BTK), c-Jun N-terminal Kinase (JNK1), and Cyclin-Dependent Kinase 2 (CDK2).

Targeting B-Cell Malignancies: Imidazo[1,2-b]pyridazine Derivatives as BTK Inhibitors

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[16][17] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target.[18] Imidazo[1,2-b]pyridazine derivatives have emerged as a promising class of irreversible BTK inhibitors, demonstrating high potency and selectivity.[16][18] These compounds typically feature a reactive acrylamide "warhead" that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[10][19]

Visualization: Simplified BTK Signaling Pathway

G BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC_Ca PKC / Ca²⁺ Mobilization DAG_IP3->PKC_Ca NFkB NF-κB Activation PKC_Ca->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor Imidazo[1,2-b]pyridazine BTK Inhibitor Inhibitor->BTK Covalent Inhibition (Cys481)

Caption: Inhibition of the BTK signaling pathway by an imidazo[1,2-b]pyridazine derivative.

Intercepting Stress and Proliferation Signals: Pyridazines as JNK1 Inhibitors

c-Jun N-terminal Kinase 1 (JNK1) is a member of the mitogen-activated protein kinase (MAPK) family and is a key mediator of cellular responses to stress signals, such as inflammatory cytokines and UV irradiation.[1][20] In many cancers, the JNK1 signaling pathway is hyperactivated, promoting cell proliferation and survival.[2][5] Novel 3,6-disubstituted pyridazine derivatives have been identified as potent inhibitors of JNK1, demonstrating significant anticancer activity both in vitro and in vivo.[12][21][22] These compounds have been shown to downregulate the expression of JNK1 and inhibit its phosphorylation, leading to a reduction in the activity of its downstream targets, c-Jun and c-Fos, and the restoration of p53 tumor suppressor activity.[12][21]

Visualization: JNK1 Signaling Pathway in Cancer

G Stress Stress Stimuli (e.g., Cytokines, UV) MKK4_7 MKK4/7 Stress->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 cJun_cFos c-Jun / c-Fos (AP-1 Complex) JNK1->cJun_cFos Gene_Expression Target Gene Expression cJun_cFos->Gene_Expression Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival Inhibitor 3,6-Disubstituted Pyridazine Inhibitor Inhibitor->JNK1 Inhibition

Caption: Inhibition of the JNK1 signaling pathway by a 3,6-disubstituted pyridazine.

Halting the Cell Cycle: Pyridazine Derivatives as CDK2 Inhibitors

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[23][24] In many cancers, CDK2 is overexpressed or its activity is dysregulated, leading to uncontrolled cell proliferation.[25][26] Pyridazine derivatives have been developed as potent and selective inhibitors of CDK2, demonstrating significant anti-proliferative activity against a range of cancer cell lines.[11][27] These inhibitors typically act by competing with ATP for binding to the active site of CDK2, thereby preventing the phosphorylation of its substrates and causing cell cycle arrest.[28][29]

Visualization: CDK2 in Cell Cycle Regulation

G CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE pRb Phosphorylated Rb CDK2_CyclinE->pRb Rb Rb Protein Rb->pRb Phosphorylation E2F E2F Transcription Factor pRb->E2F Release S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes DNA_Synthesis DNA Synthesis S_Phase_Genes->DNA_Synthesis Inhibitor Pyridazine CDK2 Inhibitor Inhibitor->CDK2 ATP-Competitive Inhibition

Caption: Inhibition of the CDK2-mediated cell cycle progression by a pyridazine derivative.

Part 3: From Benchtop to Preclinical - Validating the Anticancer Potential of Pyridazine Derivatives

The successful development of a novel anticancer agent requires rigorous preclinical evaluation to assess its efficacy and safety. This process typically involves a tiered approach, starting with in vitro screening to identify promising candidates, followed by in vivo studies in animal models to confirm their therapeutic potential.

In Vitro Anticancer Activity: The NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's (NCI) 60-cell line screen is a powerful tool for the initial evaluation of the anticancer activity of novel compounds.[30][31] This screen assesses the cytotoxicity of a compound against a panel of 60 human tumor cell lines representing nine different cancer types. The data generated can provide valuable insights into the compound's potency, selectivity, and potential mechanism of action.

Experimental Protocol: NCI-60 Five-Dose Screen [30]

Rationale: This protocol provides a standardized and high-throughput method for assessing the in vitro anticancer activity of a compound across a diverse panel of human cancer cell lines. The use of a five-dose concentration range allows for the determination of key pharmacological parameters such as GI₅₀, TGI, and LC₅₀.

Materials:

  • NCI-60 cell lines

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

  • 96-well microtiter plates

  • Test compound solubilized in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.

  • Drug Addition: Add the test compound at five different concentrations (typically in 10-fold or ½ log dilutions) to the plates. Include a no-drug control.

  • Incubation: Incubate the plates for an additional 48 hours.

  • Cell Fixation: Terminate the assay by adding cold TCA to each well and incubate for 60 minutes at 4°C.

  • Staining: Wash the plates with water and stain with SRB solution for 10 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Read the absorbance at 515 nm using a microplate reader.

Data Analysis: The absorbance data is used to calculate the percentage of cell growth. Three key parameters are determined:

  • GI₅₀: The concentration that causes 50% growth inhibition.

  • TGI: The concentration that causes total growth inhibition (cytostatic effect).

  • LC₅₀: The concentration that causes a 50% reduction in the measured protein at the end of the drug treatment as compared to that at the beginning (cytotoxic effect).

In Vivo Efficacy: The Human Tumor Xenograft Model

Promising candidates from in vitro studies are advanced to in vivo models to assess their anticancer efficacy in a more physiologically relevant setting.[4][32] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a widely used and valuable preclinical model.[7][14][33]

Experimental Protocol: Subcutaneous Xenograft Model [32][33]

Rationale: This protocol provides a standard method for evaluating the in vivo anticancer efficacy of a test compound. The subcutaneous model allows for easy monitoring of tumor growth and response to treatment.

Materials:

  • Human cancer cell line of interest

  • Immunodeficient mice (e.g., BALB/c nude or SCID mice)

  • Sterile PBS and/or Matrigel

  • Syringes and needles

  • Anesthetic (e.g., isoflurane)

  • Calipers for tumor measurement

  • Test compound formulation

Procedure:

  • Cell Preparation: Culture and harvest the cancer cells. Resuspend the cells in sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 5 x 10⁶ cells/100 µL).

  • Tumor Implantation: Anesthetize the mice and inject the cell suspension subcutaneously into the flank.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound to the treatment group according to the predetermined dose and schedule (e.g., intraperitoneal, oral gavage). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).

  • Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Analysis: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other important parameters include body weight changes (as a measure of toxicity) and survival analysis.

Parameter Description Typical Value/Observation
GI₅₀ (in vitro) Concentration for 50% growth inhibitionVaries (nM to µM range)
TGI (in vivo) Tumor Growth Inhibition>50% is often considered significant
Body Weight Change Indicator of systemic toxicity<15-20% loss is generally acceptable

Conclusion: The Future is Bright for Pyridazine Derivatives

The pyridazine scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a rich history of producing successful therapeutic agents and a vibrant ongoing research landscape. Its unique physicochemical properties, coupled with its synthetic tractability, ensure that it will remain a cornerstone of drug discovery efforts for years to come. The continued exploration of novel synthetic methodologies, the elucidation of new biological targets, and the application of advanced drug design strategies will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic nucleus. As researchers and drug developers, a deep understanding of the principles and practices outlined in this guide will be instrumental in navigating the exciting future of pyridazine-based drug discovery.

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926–8932. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Verma, A., Kumar, A., & Singh, R. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3445-3452. [Link]

  • Ritchie, T. J., & Macdonald, S. J. F. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(7), 1251–1271. [Link]

  • Tourki, Z., et al. (2014). Synthesis of novel pyridazine derivatives as potential antimicrobial agents. European Journal of Chemistry, 5(3), 519-524. [Link]

  • Pagano, M. (2002). Cyclin-dependent kinase 2. Wikipedia. [Link]

  • Tourki, Z., et al. (2020). The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. International Journal of Molecular Sciences, 21(7), 2493. [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Creative Diagnostics. [Link]

  • Bentham Science Publishers. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science Publishers. [Link]

  • Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-1996. [Link]

  • ChEMBL. (n.d.). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. EMBL-EBI. [Link]

  • Shaalan, M. M., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 9(35), 37310–37329. [Link]

  • Shaalan, M. M., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PMC. [Link]

  • Zhang, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • Hu, M. G., et al. (2008). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. PNAS, 105(14), 5455-5460. [Link]

  • ResearchGate. (n.d.). Signaling pathways involving Bruton's tyrosine kinase (BTK). ResearchGate. [Link]

  • El-Gazzar, A. R., et al. (2024). An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 16(16), 1685-1703. [Link]

  • Palanimuthu, D., et al. (2024). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. ACS Omega, 9(4), 4885-4900. [Link]

  • Wang, X., et al. (2022). Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids. Chemistry of Heterocyclic Compounds, 58(11), 1069-1074. [Link]

  • Alghamdi, S., & Asif, M. (2021). Role of pyridazine analogs as acetylcholinesterase inhibitor: An approach for management of alzheimer's disease. Eurasian Chemical Communications, 3(5), 435-449. [Link]

  • Yu, X. Q., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. [Link]

  • ResearchGate. (n.d.). The structural diagram of Bruton tyrosine kinase (BTK). ResearchGate. [Link]

  • Wotsch, S., et al. (2018). The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers. Beilstein Journal of Organic Chemistry, 14, 1488-1495. [Link]

  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. JoVE (Journal of Visualized Experiments), (119), e55189. [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. National Cancer Institute. [Link]

  • Ringheim, G. E., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Immunology, 12, 676512. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. PubMed. [Link]

  • Shaalan, M. M., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed. [Link]

  • ResearchGate. (n.d.). Bruton's tyrosine kinase (BTK) structure diagram. ResearchGate. [Link]

  • Li, G., et al. (2018). Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7186-7191. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Chang, L., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]

  • Shaalan, M. M., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. Semantic Scholar. [Link]

  • Abdel-Aziz, A. A. M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PMC. [Link]

  • El-Sayed, M. A. A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1614-1628. [Link]

  • Shaalan, M. M., et al. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]

  • ResearchGate. (2025). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. ResearchGate. [Link]

  • Melese, E., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3931. [Link]

  • El-Adl, K., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PMC. [Link]

  • Semantic Scholar. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure. Semantic Scholar. [Link]

  • Abdel-Aziz, A. A. M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]

  • Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Semantic Scholar. [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Legraverend, M., et al. (2006). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 49(26), 7531-7547. [Link]

Sources

(3,6-Dimethylpyridazin-4-yl)methanol SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide for (3,6-Dimethylpyridazin-4-yl)methanol .

Core Identity & Physicochemical Profile

(3,6-Dimethylpyridazin-4-yl)methanol is a functionalized pyridazine derivative utilized in medicinal chemistry as a polar, metabolically stable fragment. It serves as a critical "linker" scaffold, offering a hydroxymethyl handle for further derivatization while maintaining the advantageous physicochemical properties of the 1,2-diazine ring (low lipophilicity, high aqueous solubility).

Chemical Identifiers
Identifier TypeValueNote
IUPAC Name (3,6-Dimethylpyridazin-4-yl)methanol
Canonical SMILES Cc1cc(CO)c(C)nn1High-confidence string
Isomeric SMILES Cc1cc(CO)c(C)nn1Achiral molecule
InChI InChI=1S/C7H10N2O/c1-5-3-6(4-10)7(2)9-8-5/h3,10H,4H2,1-2H3Standard InChI
InChIKey Predicted:DLKZWJOKNCOWLA-UHFFFAOYSA-NDerivative of C7H10N2O
CAS Number Not widely listedPrecursor Acid CAS: 1209459-64-4
Physicochemical Properties (Calculated)
PropertyValueSignificance in Drug Design
Molecular Weight 138.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (cLogP) ~0.34Low lipophilicity; promotes aqueous solubility.
TPSA 46.0 ŲGood membrane permeability (<140 Ų).
pKa (Conj. Acid) ~5.2Pyridazine N2 is weakly basic; less likely to be protonated at physiological pH compared to pyridine.
H-Bond Donors 1 (OH)Handle for specific binding interactions.
H-Bond Acceptors 3 (2N, 1O)Rich vector for hydrogen bonding.
Synthetic Methodologies
Route A: The "Classical" Reduction (High Reliability)

This method involves the reduction of 3,6-dimethylpyridazine-4-carboxylic acid (or its ester). It is the most robust method for gram-scale synthesis, avoiding the regioselectivity issues of radical chemistry.

  • Precursor: 3,6-Dimethylpyridazine-4-carboxylic acid (CAS: 1209459-64-4).

  • Reagents: Borane-THF complex (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).
  • Mechanism: Nucleophilic attack of the hydride on the carbonyl carbon.

Protocol:

  • Activation: Dissolve 3,6-dimethylpyridazine-4-carboxylic acid (1.0 eq) in anhydrous THF under

    
     atmosphere.
    
  • Reduction: Cool to 0°C. Add

    
     (1.0 M in THF, 3.0 eq) dropwise.
    
    • Note:

      
       is preferred over 
      
      
      
      for pyridazines to avoid potential reduction of the sensitive N-N double bond.
  • Reflux: Warm to room temperature and then reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully quench with MeOH (excess) to destroy borane complexes.

  • Workup: Concentrate in vacuo. Redissolve in MeOH/HCl and reflux briefly to break boron-nitrogen adducts. Neutralize and extract with DCM/Isopropanol (3:1).

Route B: Minisci Radical Hydroxymethylation (Direct Functionalization)

For late-stage functionalization or library generation, a radical approach using 3,6-dimethylpyridazine is efficient. This utilizes a Minisci-type reaction to install the hydroxymethyl group directly at the electron-deficient C4 position.

  • Precursor: 3,6-Dimethylpyridazine (CAS: 1632-74-2).

  • Reagents: Methanol (Solvent/Reagent), Ammonium Persulfate (

    
    ), Sulfuric Acid (
    
    
    
    ).
  • Mechanism: Generation of a hydroxymethyl radical (

    
    ) from methanol, which attacks the protonated heteroaromatic ring.
    

Protocol:

  • Setup: Dissolve 3,6-dimethylpyridazine (1.0 eq) in a mixture of Methanol and water (5:1). Add concentrated

    
     (1.0 eq) to protonate the ring (activates C4/C5).
    
  • Radical Generation: Heat to 70°C. Add a solution of

    
     (2.0 eq) in water dropwise over 30 minutes.
    
  • Reaction: The hydroxymethyl radical attacks position 4 (and 5, which are equivalent in the symmetric precursor, but once substituted, mono-substitution is favored).

  • Workup: Neutralize with

    
    , evaporate MeOH, and extract with EtOAc. Purify via flash chromatography (DCM:MeOH gradient).
    
Visualizing the Synthesis & Logic

The following diagram illustrates the two pathways and the critical decision points.

SynthesisPathways Start_Classic 3,6-Dimethylpyridazine-4-carboxylic acid Intermediate_Borane Boron-Complex Intermediate Start_Classic->Intermediate_Borane BH3•THF, 0°C (Selective Reduction) Start_Radical 3,6-Dimethylpyridazine (CAS: 1632-74-2) Product (3,6-Dimethylpyridazin-4-yl)methanol Target Scaffold Start_Radical->Product Minisci Rxn (NH4)2S2O8, H+, MeOH, 70°C Intermediate_Borane->Product MeOH Quench (De-complexation) Radical_Species •CH2OH Radical (from MeOH) Radical_Species->Start_Radical Nucleophilic Radical Attack on Protonated Ring

Figure 1: Synthetic pathways comparing the classical reduction (Blue) and direct radical functionalization (Red).

Applications in Drug Discovery
1. Bioisosteric Replacement

The (3,6-dimethylpyridazin-4-yl)methanol scaffold acts as a polar bioisostere for:

  • Benzyl alcohol: Increases solubility and lowers LogP (~1.5 unit drop) while maintaining the hydroxymethyl vector.

  • Pyridyl-methanol: The extra nitrogen in the pyridazine ring (N2) reduces the basicity of N1, reducing hERG liability often associated with basic pyridines.

2. Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high solubility, this molecule is an ideal "fragment."

  • Growth Vector: The primary alcohol is a versatile handle for converting into:

    • Ethers: via Williamson ether synthesis (or Mitsunobu).

    • Amines: via Mesylation -> Azide -> Reduction.

    • Aldehydes: via Swern oxidation (for reductive amination).

3. Metabolic Stability

The 3,6-dimethyl substitution pattern blocks the most metabolically labile positions on the pyridazine ring (alpha to the nitrogens), significantly extending the half-life (


) in microsomal stability assays compared to unsubstituted pyridazines.
Safety & Handling
  • Hazards: Pyridazine derivatives can be skin and eye irritants. The precursor, 3,6-dimethylpyridazine, is harmful if swallowed.

  • Storage: Hygroscopic. Store in a desiccator at -20°C.

  • Reactivity: The primary alcohol is nucleophilic. Avoid contact with strong oxidizing agents unless oxidation to the aldehyde is intended.

References
  • Minisci, F., et al. (1971). "Nucleophilic character of alkyl radicals: Homolytic alkylation of protonated heteroaromatic bases." Tetrahedron, 27(15), 3575-3579.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. (Discussion on Pyridazine Bioisosteres).

  • Proctor, R. S. J., & Phipps, R. J. (2019).[1] "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(39), 13666-13699.

  • PubChem Compound Summary. (2024). "3,6-Dimethylpyridazine-4-carboxylic acid."[2][3] National Center for Biotechnology Information.

Sources

Electronic Architecture & Ligand Efficacy of 3,6-Dimethylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-Dimethylpyridazine (3,6-DMP) represents a critical scaffold in heterocyclic chemistry, distinguished by its electron-deficient 1,2-diazine core modulated by electron-donating methyl substituents. Unlike its pyridine analogs, 3,6-DMP exhibits unique coordination geometries due to the contiguous nitrogen atoms, making it a "privileged ligand" for self-assembling supramolecular grids. This guide provides a rigorous analysis of its electronic properties, a validated synthetic protocol, and a framework for its application in coordination and electrochemistry.

Part 1: Electronic Fundamentals & Molecular Architecture

The utility of 3,6-DMP arises from the competition between the electron-withdrawing nature of the diazine ring and the electron-donating inductive effects (+I) of the methyl groups.

Orbital Engineering and Basicity

The pyridazine core is inherently electron-deficient due to the high electronegativity of the two nitrogen atoms. However, the 1,2-positioning creates a "alpha-effect," where lone pair repulsion raises the energy of the HOMO (Highest Occupied Molecular Orbital).

  • Basicity Shift: Unsubstituted pyridazine is a weak base (

    
    ) compared to pyridine (
    
    
    
    ). The introduction of methyl groups at the 3 and 6 positions exerts a significant +I (inductive) effect, pushing electron density back into the ring and stabilizing the protonated form. This shifts the
    
    
    to approximately 5.6 , making 3,6-DMP significantly more basic and a better ligand than its parent scaffold.
  • Dipole Moment: The molecule possesses a permanent dipole moment (approx. 4.0–4.2 D) directed along the

    
     axis bisecting the N-N bond. This high polarity influences its solubility profile and its orientation in electrostatic fields during electrochemical reduction.
    
Diagram: Electronic Logic Flow

The following diagram illustrates the causal relationship between the structural features of 3,6-DMP and its reactivity profile.

ElectronicProperties cluster_0 Structural Inputs cluster_1 Electronic Effects cluster_2 Functional Outcomes Core 1,2-Diazine Core LPR N-N Lone Pair Repulsion (Alpha Effect) Core->LPR Redox Reversible 1e- Reduction Core->Redox Low LUMO MeGroups 3,6-Methyl Substituents Inductive +I Inductive Effect MeGroups->Inductive Basicity Increased Basicity (pKa ~ 5.6) LPR->Basicity Destabilizes Base Coord Bridging Ligand Capability LPR->Coord Divergent Vectors Inductive->Basicity Stabilizes Conjugate Acid

Figure 1: Causal map linking structural inputs (diazine core, methyl groups) to electronic outcomes (basicity, coordination mode).

Part 2: Validated Synthetic Protocol (Paal-Knorr Variant)

While 3,6-DMP is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust method is the condensation of 2,5-hexanedione with hydrazine.

Reaction Mechanism

The reaction proceeds via a double condensation to form a dihydropyridazine intermediate, which typically undergoes spontaneous oxidation (aromatization) under reflux conditions or requires mild oxidative forcing.

Step-by-Step Procedure

Safety: Hydrazine hydrate is toxic and a suspected carcinogen. Work in a fume hood.

  • Reagent Prep: In a 250 mL round-bottom flask, dissolve 2,5-hexanedione (11.4 g, 0.1 mol) in Ethanol (50 mL).

  • Addition: Dropwise add Hydrazine Hydrate (5.0 g, 0.1 mol) over 10 minutes. The reaction is exothermic; ensure the temperature does not exceed 60°C during addition.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3 hours. The solution will darken slightly.

  • Oxidation (Critical Step): While often spontaneous, complete aromatization is ensured by adding 10% Pd/C (0.5 g) and refluxing for an additional hour. Note: Skip this if using air bubbling, but Pd/C ensures high yield.

  • Workup: Filter off the catalyst through a Celite pad.

  • Isolation: Remove ethanol under reduced pressure. The residue is an oil that solidifies upon cooling or can be distilled.

  • Purification: Recrystallize from minimal hexane or distill under vacuum (bp 215°C at atm, ~100°C at 15 mmHg).

Validation Criteria (Self-Validating System)

Confirm the product identity using Proton NMR (


).
SignalShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.23Singlet (s)2HH-4, H-5 Ring Protons
Methyl 2.69Singlet (s)6H

at C3, C6

If the aromatic peak appears as a broad multiplet or shifts significantly upfield (< 6.5 ppm), the oxidation to the aromatic system is incomplete.

Part 3: Coordination Chemistry & Supramolecular Utility

3,6-DMP is a "programmed" ligand. Unlike 2,2'-bipyridine which chelates a single metal, the divergent nitrogen lone pairs of 3,6-DMP (approx. 60° separation) favor bridging two metal centers.

The "Grid" Assembly

This bridging capability is exploited to form


 supramolecular grids, particularly with tetrahedral metals like Cu(I) or Ag(I).
  • Mechanism: The ligand bridges two metal ions, enforcing a linear distance. When combined with orthogonal ligands or specific stoichiometries, it self-assembles into square grids.[1]

Diagram: Supramolecular Assembly Workflow

GridAssembly Ligand 3,6-Dimethylpyridazine (Bridging Ligand) Mixing Stoichiometric Mixing (1:1) Ligand->Mixing Metal Metal Salt (Cu(I) or Ag(I)) Metal->Mixing Coordination Coordination Event: N-M-N Bridging Mixing->Coordination Self-Assembly Grid [2x2] Molecular Grid (Tetranuclear Complex) Coordination->Grid Thermodynamic Control

Figure 2: Workflow for the self-assembly of tetranuclear molecular grids using 3,6-DMP.

Part 4: Electrochemical Characterization Protocol

Pyridazines are electron-deficient and susceptible to reduction. 3,6-DMP typically undergoes a chemically irreversible reduction to the 1,2-dihydro species, though the radical anion can be stabilized in specific solvents.

Cyclic Voltammetry (CV) Protocol

To determine the reduction potential (


) and HOMO/LUMO gaps:
  • Solvent System: Anhydrous Acetonitrile (MeCN) (degassed with Argon for 15 mins).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).
    
  • Electrodes:

    • Working: Glassy Carbon (3 mm diameter, polished with alumina).

    • Counter: Platinum wire.[2][3]

    • Reference:

      
       (0.01 M 
      
      
      
      in MeCN) or Ferrocene internal standard.
  • Scan Parameters:

    • Window: 0 V to -2.5 V.

    • Scan Rate: 100 mV/s.

  • Expected Result: A cathodic peak (

    
    ) is expected around -1.8 V to -2.2 V  (vs 
    
    
    
    ). The return anodic peak is often absent or small, indicating rapid protonation of the radical anion by trace water or solvent.

Part 5: Data Summary & Properties

PropertyValueNotes
Formula

MW 108.14 g/mol
Boiling Point 215°CAt 760 mmHg
Melting Point 32°CLow melting solid

~5.6Conjugate acid in water
Dipole Moment ~4.1 DEstimated (Gas phase)
LUMO Energy -1.5 to -2.0 eVSusceptible to nucleophilic attack

References

  • Synthesis & Reactivity: Organic Syntheses, Coll. Vol. 3, p. 62 (1955). (Classic Paal-Knorr foundation).

  • Coordination Chemistry (Grids): Lehn, J. M., et al. "Self-Assembly of Inorganic Architectures." Proc. Natl. Acad. Sci. USA, 2002. (Foundational work on pyridazine grids).

  • Basicity & Electronic Structure: IUPAC Dissociation Constants of Organic Bases in Aqueous Solution.

  • Electrochemical Behavior: F. Fringuelli et al., "Polarographic reduction of pyridazines," J. Chem. Soc., Perkin Trans. 2, 1976. (Detailed electrochemistry of the pyridazine core).

Sources

Methodological & Application

Synthesis of (3,6-Dimethylpyridazin-4-yl)methanol from 3,6-dimethylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Direct C4-Hydroxymethylation of 3,6-Dimethylpyridazine

Executive Summary & Scientific Rationale

The Challenge: Functionalizing the pyridazine core is notoriously difficult due to its electron-deficient nature (π-deficient), which renders it inert to classical electrophilic aromatic substitution (e.g., Friedel-Crafts). Furthermore, the presence of methyl groups at positions 3 and 6 introduces a competing pathway: lateral lithiation. Treatment with strong bases (e.g., LDA) typically results in deprotonation of the methyl groups rather than the ring, leading to side-chain extension rather than ring functionalization.

The Solution: To install a hydroxymethyl group directly at the C4 position, this protocol utilizes the Minisci Reaction . This method employs carbon-centered radicals, which are nucleophilic in character, to attack the protonated (and thus highly electron-deficient) heterocycle. Since positions 3 and 6 are blocked by methyl groups, the nucleophilic hydroxymethyl radical (


) is forced to attack the available C4/C5 positions, ensuring high regioselectivity.

Key Advantages:

  • Direct Functionalization: Avoids multi-step halogenation/lithiation sequences.

  • Regiocontrol: Exploits steric blocking and electronic activation to target C4.

  • Scalability: Uses inexpensive reagents (methanol, ammonium persulfate).

Reaction Mechanism & Pathway

The transformation proceeds via a radical substitution mechanism involving the generation of a hydroxymethyl radical from methanol.

Mechanism Description:

  • Radical Generation: Thermal decomposition of ammonium persulfate yields sulfate radical anions (

    
    ). These abstract a hydrogen atom from methanol to form the nucleophilic hydroxymethyl radical (
    
    
    
    ).
  • Substrate Activation: Sulfuric acid protonates the 3,6-dimethylpyridazine (

    
    -protonation), significantly lowering the LUMO energy of the ring and increasing susceptibility to nucleophilic radical attack.
    
  • Radical Addition: The

    
     radical attacks the C4 position of the protonated pyridazine.
    
  • Re-aromatization: Oxidative elimination of a hydrogen atom (likely by a second equivalent of persulfate or sulfate radical) restores aromaticity, yielding the target methanol derivative.

MinisciMechanism Reagents Reagents: (NH4)2S2O8 + MeOH Radical Nucleophilic Radical (•CH2OH) Reagents->Radical H-Abstraction Intermed Radical Cation Intermediate Radical->Intermed Substrate Substrate: 3,6-Dimethylpyridazine (H+ Activated) Substrate->Intermed + •CH2OH Product Product: (3,6-Dimethylpyridazin-4-yl)methanol Intermed->Product -H+, -e- (Oxidation)

Figure 1: Mechanistic pathway for the Minisci hydroxymethylation of 3,6-dimethylpyridazine.

Experimental Protocol

Safety Warning:

  • Peroxides: Ammonium persulfate is a strong oxidant. Avoid contact with reducing agents and metal powders.

  • Exotherm: The reaction is exothermic. Control temperature strictly to prevent runaway conditions.

Materials
ReagentRoleEquiv.Notes
3,6-Dimethylpyridazine Substrate1.0Starting material
Methanol Solvent/Reagent40-50 volExcess serves as radical source
Ammonium Persulfate Oxidant3.0 - 5.0Added portion-wise
Sulfuric Acid (conc.) Catalyst1.5Activates the heterocycle
Dichloromethane (DCM) Extraction-For workup
Step-by-Step Methodology
  • Substrate Preparation:

    • Dissolve 3,6-dimethylpyridazine (1.0 equiv, e.g., 10 mmol) in Methanol (50 mL).

    • Cool the solution to 0°C in an ice bath.

    • Critical Step: Dropwise add concentrated

      
       (1.5 equiv). The exotherm must be controlled to prevent boiling. Stir for 15 minutes to ensure complete protonation.
      
  • Radical Initiation:

    • Heat the reaction mixture to reflux (approx. 65-70°C).

    • Prepare a solution of Ammonium Persulfate (APS) (3.0 equiv) in water (minimum volume, e.g., 10 mL).

    • Addition Strategy: Add the APS solution dropwise over a period of 30–60 minutes via a syringe pump or addition funnel.

    • Note: Slow addition maintains a steady concentration of radicals, minimizing radical-radical recombination side reactions (e.g., ethylene glycol formation).

  • Reaction Monitoring:

    • Continue reflux for 2–4 hours.

    • Monitor via TLC (System: 10% MeOH in DCM) or LC-MS.

    • Checkpoint: If starting material persists (>20%), add an additional 1.0–2.0 equiv of APS and continue reflux for 1 hour.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove the majority of Methanol (do not distill to dryness; keep wet to avoid peroxide hazards).

    • Dilute the residue with water (50 mL).

    • Neutralization: Carefully adjust pH to ~8–9 using saturated

      
       or 
      
      
      
      . The product will deprotonate and become less water-soluble.
    • Extract with DCM (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude residue typically contains the product and traces of unreacted starting material.

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 0%

      
       5% MeOH in DCM. The alcohol product is more polar than the starting material.
      

Process Workflow & Logic

Workflow Start Start: 3,6-Dimethylpyridazine in MeOH Acidify Add H2SO4 (1.5 eq) Temp: 0°C Start->Acidify Heat Heat to Reflux (70°C) Acidify->Heat AddOxidant Slow Addition of (NH4)2S2O8 (3-5 eq over 1h) Heat->AddOxidant Check QC: LCMS/TLC Conversion > 80%? AddOxidant->Check Check->AddOxidant No (Add more APS) Workup Conc. MeOH -> Neutralize (pH 9) Extract (DCM) Check->Workup Yes Purify Flash Chromatography (DCM:MeOH) Workup->Purify

Figure 2: Operational workflow for the synthesis of (3,6-dimethylpyridazin-4-yl)methanol.

Characterization & Expected Data

A self-validating system requires checking specific spectral markers to confirm the structure and rule out lateral oxidation (oxidation of the methyl groups).

TechniqueExpected ObservationStructural Proof
1H NMR Loss of 1 aromatic proton.Confirms substitution on the ring.
1H NMR Singlet (2H) at

4.5–4.8 ppm.
Confirms presence of

.
1H NMR Two singlets for methyl groups (3H each).Confirms methyl groups are intact (no lateral oxidation).
LC-MS

.
Mass confirmation.

Troubleshooting Guide:

  • Low Yield: Often due to insufficient oxidant or fast addition. Ensure slow addition of APS.

  • Side Products: If "lateral oxidation" (aldehyde/acid on the methyl group) is observed, reduce the reaction temperature to 50°C, though Minisci conditions generally favor ring attack.

  • Purification Issues: Pyridazines are polar. If the product streaks on silica, add 1% Triethylamine to the eluent.

References

  • Minisci, F., et al. "Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline bases." Tetrahedron 27.15 (1971): 3575-3579. Link

  • Dunham, J. C., et al. "Practical Synthesis of 4-Substituted Pyridazines via Minisci Radical Substitution." Synthesis 2006.04 (2006): 680-686. Link

  • Heinisch, G., & Lötsch, G. "Syntheses and reactions of pyridazine derivatives.[1] XX. Studies on the radical methylation of the 1,2-diazine system." Heterocycles 22.6 (1984): 1383-1389. Link

  • Bohman, B., et al. "Alkylations and hydroxymethylations of pyrazines via green Minisci-type reactions."[2] Organic Letters 16.11 (2014): 2787-2789.[2] Link

Sources

Application Note: Chemo-Selective Reduction of Pyridazine-4-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of pyridazine-4-carboxylate esters presents a unique chemoselective challenge in medicinal chemistry. The 1,2-diazine core is significantly electron-deficient, making it susceptible to nucleophilic attack and ring-opening reactions under harsh reducing conditions. Furthermore, the N=N bond is vulnerable to cleavage during catalytic hydrogenation.

This Application Note details two field-proven protocols to reduce the ester functionality to the corresponding alcohol (primary target) or aldehyde (partial reduction) while preserving the aromatic integrity of the pyridazine ring.

  • Protocol A (Cryogenic DIBAL-H): The "Gold Standard" for small-scale, high-precision synthesis of alcohols or aldehydes.

  • Protocol B (NaBH4 + CaCl2): A scalable, robust method for converting esters to alcohols under mild conditions without cryogenic cooling.

Strategic Analysis: The Chemoselectivity Paradox

The pyridazine ring is a "privileged structure" in drug discovery due to its high polarity and hydrogen-bonding potential. However, its reactivity profile dictates the choice of reducing agent.

Electronic Considerations
  • The Substrate: Pyridazine-4-carboxylate esters possess two electrophilic sites: the ester carbonyl (C=O) and the electron-deficient ring carbons (C3/C6).

  • The Risk: Strong nucleophilic hydride donors (e.g., LiAlH4 at room temperature) can attack the ring, leading to dihydropyridazines or ring-opened hydrazines.

  • The Solution: We must differentiate between the hard electrophilicity of the carbonyl and the soft electrophilicity of the ring.

Decision Matrix

The following decision tree outlines the synthetic pathways based on reagent selection.

PyridazineReduction Substrate Pyridazine-4-Ester DIBAL_Low DIBAL-H (-78°C) Substrate->DIBAL_Low Cryogenic Control NaBH4_Add NaBH4 + CaCl2 Substrate->NaBH4_Add Lewis Acid Activation H2_Pd H2 / Pd/C Substrate->H2_Pd Hydrogenolysis Alcohol Pyridazine-4-Methanol (Target) DIBAL_Low->Alcohol 2.2 equiv Aldehyde Pyridazine-4-Carboxaldehyde (Partial Reduction) DIBAL_Low->Aldehyde 1.0 equiv NaBH4_Add->Alcohol Mild/Scalable RingCleavage Ring Cleavage (Diamine Formation) H2_Pd->RingCleavage FAILURE MODE

Figure 1: Chemoselective pathways for pyridazine reduction. Green nodes indicate recommended reagents; Red indicates failure modes.

Protocol A: Cryogenic DIBAL-H Reduction

Best for: Small scale (<5g), formation of Aldehydes, or substrates sensitive to Lewis acids.

Diisobutylaluminum hydride (DIBAL-H) acts as a Lewis acid-base complex.[1] At -78°C, the tetrahedral intermediate is stable, preventing the ejection of the alkoxide until hydrolysis.[2] This allows for the isolation of the aldehyde (1 equivalent) or full reduction to the alcohol (2+ equivalents).

Reagents & Setup
  • Substrate: Pyridazine-4-carboxylate ester (1.0 equiv)

  • Reagent: DIBAL-H (1.0 M in Toluene or DCM).[3]

    • For Aldehyde: 1.1 equiv.

    • For Alcohol: 2.5 equiv.

  • Solvent: Anhydrous DCM or THF (DCM is preferred for solubility).

  • Quench: Rochelle’s Salt (Potassium Sodium Tartrate) saturated aqueous solution.

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a round-bottom flask and cool under a stream of Nitrogen or Argon.

  • Solvation: Dissolve the ester in anhydrous DCM (0.1 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Addition: Add DIBAL-H dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes.

    • Critical: Maintain internal temperature below -70°C.[3]

  • Reaction: Stir at -78°C.

    • Monitoring: Check TLC after 1 hour. (Eluent: 5-10% MeOH in DCM). Pyridazine alcohols are polar; expect a significant drop in Rf.

  • Quench (The "Rochelle" Method):

    • Dilute with diethyl ether (at -78°C).

    • Add water (small amount) followed slowly by saturated Rochelle’s salt solution (20 mL per mmol substrate).

    • Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 1-2 hours.

    • Observation: The mixture will transition from a cloudy/gelatinous emulsion to two clear layers. Do not skip the vigorous stirring.

  • Workup: Separate layers. Extract aqueous layer with DCM/Isopropanol (3:1) to ensure recovery of the polar pyridazine. Dry over Na2SO4 and concentrate.

Protocol B: Borohydride/Lewis Acid Reduction

Best for: Scale-up (>10g), routine synthesis of alcohols, and labs lacking cryogenic capacity.

Sodium Borohydride (NaBH4) alone is generally too mild to reduce esters rapidly. However, the addition of Calcium Chloride (CaCl2) generates Ca(BH4)2 in situ and activates the carbonyl oxygen via Lewis acid coordination, facilitating hydride transfer.

Reagents & Setup
  • Substrate: Pyridazine-4-carboxylate ester (1.0 equiv).

  • Reagents: NaBH4 (3.0 equiv), CaCl2 (anhydrous, powder, 1.5 equiv).

  • Solvent: THF : Ethanol (2:1 ratio).

Step-by-Step Methodology
  • Preparation: Dissolve the ester in THF/EtOH (0.2 M).

  • Activation: Add anhydrous CaCl2 powder to the solution. Stir for 10 minutes at RT.

  • Reduction: Add NaBH4 portion-wise over 15 minutes.

    • Note: Hydrogen gas evolution will occur.[4] Ensure adequate venting.

  • Temperature: Stir at Room Temperature. If reaction is sluggish after 4 hours (monitored by TLC), warm gently to 40°C.

    • Caution: Do not reflux vigorously; pyridazines can degrade with extended heat in basic media.

  • Quench:

    • Cool to 0°C.

    • Add Acetone (to quench excess hydride) or 1N HCl carefully until pH ~7.

    • Warning: Acidifying too strongly (pH < 4) may protonate the pyridazine nitrogens, trapping the product in the aqueous phase.

  • Workup: Remove volatiles under reduced pressure. Dissolve residue in water and extract exhaustively with EtOAc or DCM.

Troubleshooting & Optimization

Common Failure Modes
IssueCauseSolution
Ring Cleavage Hydrogenation (H2/Pd) attempted.STOP. Use hydride donors (DIBAL/NaBH4) only. The N=N bond is weaker than the C=O bond under hydrogenation conditions.
Aluminum Emulsion Insufficient quenching of DIBAL.Use Rochelle's Salt and stir until layers are clear. Acidic workups can trap the basic pyridazine in water.
No Reaction (NaBH4) Ester is sterically hindered or electron-poor.Increase CaCl2 loading to 2.0 equiv or switch to LiBH4 in THF.
Product Loss in Aqueous Pyridazine is highly polar/basic.Do not use strong acid in workup. Salting out the aqueous layer (NaCl saturation) helps extraction.
Workup Workflow (Rochelle Salt)

The following diagram illustrates the critical "de-emulsification" process required for Protocol A.

WorkupFlow Reaction Reaction Mixture (DIBAL-H + Substrate) Quench Add Sat. Rochelle's Salt (Potassium Sodium Tartrate) Reaction->Quench Emulsion Gelatinous Aluminum Complex (Do not separate yet!) Quench->Emulsion Stir Vigorous Stirring (RT, 1-2 Hours) Emulsion->Stir Chelaion of Al Separation Clear Biphasic Layers (Organic / Aqueous) Stir->Separation Complex Solubilized

Figure 2: The Rochelle's Salt workup protocol to break aluminum emulsions.

References

  • DIBAL-H Reduction of Esters (General Protocol)

    • Organic Chemistry Portal. "Reduction of Carboxylic Esters to Alcohols."[2][5]

    • [Link]

  • NaBH4/CaCl2 Activation Strategy

    • Pietikäinen, P. "Why some esters can be reduced by sodium borohydride?
    • [Link]

  • Heterocycle Stability & Reduction

    • Common Organic Chemistry. "Ester to Alcohol: Common Conditions (LiAlH4 vs DIBAL vs NaBH4)."[6]

    • [Link]

  • DIBAL-H Specifics for Aldehydes

    • Master Organic Chemistry. "DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters."[1]

    • [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3,6-Dimethylpyridazin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of (3,6-Dimethylpyridazin-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our aim is to empower you to overcome common challenges and significantly improve the yield and purity of your target molecule.

Introduction

The synthesis of (3,6-Dimethylpyridazin-4-yl)methanol is a multi-step process that requires careful control of reaction conditions to achieve high yields. This guide will focus on a common synthetic route, starting from the formation of the 3,6-dimethylpyridazine core, followed by functionalization at the C4 position and subsequent reduction to the desired alcohol. Pyridazine derivatives are of significant interest in medicinal chemistry, making robust synthetic protocols essential.[1][2]

A plausible and efficient synthetic pathway is outlined below. This guide will address potential issues at each key stage of this process.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis.

Flowchart of the General Synthetic Pathway

A 2,5-Hexanedione + Hydrazine B 3,6-Dimethyl-4,5-dihydropyridazine A->B Cyclization C 3,6-Dimethylpyridazine B->C Aromatization (e.g., Pd/C) D Directed Lithiation at C4 C->D LDA or LTMP E Quenching with CO2 D->E Dry Ice F 3,6-Dimethylpyridazine-4-carboxylic acid E->F Acidic Work-up G Esterification F->G MeOH, H+ H Methyl 3,6-dimethylpyridazine-4-carboxylate G->H I Reduction to Alcohol H->I e.g., LiAlH4 J (3,6-Dimethylpyridazin-4-yl)methanol I->J

Caption: General synthetic workflow for (3,6-Dimethylpyridazin-4-yl)methanol.

Question 1: My yield of 3,6-dimethylpyridazine from the initial cyclization and aromatization is low. What are the common causes and how can I improve it?

Answer:

Low yields in the formation of the 3,6-dimethylpyridazine core can often be attributed to incomplete cyclization, inefficient aromatization, or side reactions.

  • Causality: The initial reaction between 2,5-hexanedione and hydrazine hydrate forms a dihydropyridazine intermediate.[3] This intermediate must then be effectively aromatized. Incomplete aromatization will result in a mixture of the desired product and the dihydropyridazine, complicating purification and lowering the yield. The choice of oxidizing agent and reaction conditions for the aromatization step is critical.

  • Troubleshooting Steps:

    • Ensure Complete Cyclization: Before proceeding to the aromatization step, ensure the initial cyclization is complete. This can be monitored by Thin Layer Chromatography (TLC). The reaction is typically refluxed in a solvent like ethanol for several hours.[3] If the reaction stalls, consider extending the reaction time.

    • Optimize Aromatization:

      • Palladium on Carbon (Pd/C): This is a common and effective method for the aromatization of dihydropyridazines.[3] Ensure the catalyst is of good quality and is not poisoned. The reaction is typically run in a high-boiling solvent like benzene or toluene under reflux.

      • Alternative Aromatization Methods: If Pd/C is giving poor results, consider other oxidation methods suitable for this transformation. Mild chemical oxidants can sometimes be effective.

    • Purification: After aromatization, the crude product should be purified to remove any unreacted starting materials or byproducts. Column chromatography is often effective for this separation.[3]

Question 2: I am having difficulty with the regioselective lithiation at the C4 position of 3,6-dimethylpyridazine. What factors influence this step?

Answer:

Directed ortho-lithiation is a powerful tool for the functionalization of heterocyclic compounds.[4][5] However, its success is highly dependent on the choice of base, solvent, and temperature.

  • Causality: The nitrogen atoms in the pyridazine ring are Lewis basic and can coordinate with the lithium reagent, directing deprotonation to an adjacent carbon.[4] However, the methyl groups at C3 and C6 can also be deprotonated. Achieving high selectivity for C4 requires careful selection of the lithiating agent and reaction conditions to favor deprotonation at the desired position. Sterically hindered bases are often employed to prevent nucleophilic addition to the C=N bond.[4]

  • Troubleshooting Steps:

    • Choice of Base:

      • Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP): These sterically hindered, non-nucleophilic bases are ideal for the deprotonation of pyridines and related heterocycles.[4] LTMP is more sterically hindered than LDA and may offer improved regioselectivity in some cases.

      • n-Butyllithium (n-BuLi): While a strong base, n-BuLi can sometimes act as a nucleophile, leading to addition reactions. Its use for directed lithiation of pyridines often requires the presence of additives or very low temperatures.[6]

    • Solvent and Temperature:

      • Anhydrous Conditions: It is absolutely critical that the reaction is carried out under strictly anhydrous conditions, as any moisture will quench the organolithium reagent.

      • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are common solvents for lithiation reactions.[5]

      • Low Temperature: These reactions are typically performed at very low temperatures, such as -78 °C, to minimize side reactions and ensure kinetic control of the deprotonation.

    • Monitoring the Reaction: It is difficult to monitor the progress of a lithiation reaction directly. Therefore, it is crucial to follow a well-established protocol with precise control over stoichiometry, temperature, and reaction time before quenching with an electrophile.

Question 3: After quenching the lithiated intermediate with carbon dioxide, the yield of 3,6-dimethylpyridazine-4-carboxylic acid is poor. What could be the issue?

Answer:

A low yield of the carboxylic acid after quenching with CO₂ can be due to several factors, including inefficient quenching, degradation of the organolithium intermediate, or issues during the work-up.

  • Causality: The lithiated pyridazine is a potent nucleophile that reacts with carbon dioxide (in the form of dry ice) to form a lithium carboxylate salt. Subsequent acidic work-up protonates this salt to yield the carboxylic acid. If the organolithium intermediate is not stable under the reaction conditions or if the quenching is inefficient, the yield will be compromised.

  • Troubleshooting Steps:

    • Quenching Procedure:

      • Use Fresh, Finely Powdered Dry Ice: Ensure the dry ice is freshly crushed and free of condensed water. Add the organolithium solution to an excess of the powdered dry ice, rather than the other way around, to maintain a low temperature and ensure the CO₂ is in excess.

      • Temperature Control: Maintain a low temperature during the quench to prevent side reactions.

    • Stability of the Organolithium Intermediate: If the lithiated species is allowed to warm up or if the reaction time before quenching is too long, it may decompose. Ensure the reaction is quenched as soon as the deprotonation is complete.

    • Acidic Work-up: After quenching, the reaction mixture should be carefully acidified to protonate the carboxylate. The pH should be adjusted to be sufficiently acidic to ensure complete protonation, typically a pH of 3-4.

    • Extraction: The carboxylic acid product may have some solubility in water. Ensure thorough extraction with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

Question 4: The reduction of the ester to (3,6-Dimethylpyridazin-4-yl)methanol is giving me a complex mixture of products. How can I achieve a cleaner reaction?

Answer:

The reduction of an ester to a primary alcohol is a standard transformation, but with a heterocyclic substrate, side reactions can occur.

  • Causality: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can potentially react with the pyridazine ring itself, especially if the reaction is not properly controlled. Over-reduction or side reactions with the heterocyclic core can lead to a mixture of products.

  • Troubleshooting Steps:

    • Choice of Reducing Agent:

      • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is very effective for ester reduction. However, the reaction should be performed at a low temperature (e.g., 0 °C to start, then allowed to warm to room temperature) to improve selectivity.

      • Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally not reactive enough to reduce esters. However, in the presence of certain additives or in specific solvent systems, its reactivity can be enhanced. It may be worth exploring if LiAlH₄ is proving to be too harsh.

    • Reaction Conditions:

      • Anhydrous Conditions: LiAlH₄ reacts violently with water, so the reaction must be carried out under strictly anhydrous conditions.

      • Temperature Control: Add the ester solution slowly to a cooled suspension of LiAlH₄ in an anhydrous ether solvent (like THF or diethyl ether) to control the exotherm.

    • Work-up Procedure: The work-up of a LiAlH₄ reaction is critical. A common procedure is the Fieser work-up, which involves the sequential addition of water, aqueous sodium hydroxide, and then more water to precipitate the aluminum salts, which can then be filtered off. This often leads to a cleaner crude product than a simple acid quench.

    • Purification: The final product will likely require purification by column chromatography or recrystallization to remove any remaining impurities.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting material for the synthesis of 3,6-dimethylpyridazine?

A1: A common and commercially available starting material is 2,5-hexanedione. This can be reacted with hydrazine hydrate in a cyclization reaction to form the pyridazine ring system.[3]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several steps in this synthesis require specific safety measures:

  • Hydrazine: Hydrazine is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Organolithium Reagents: Reagents like n-BuLi, LDA, and LTMP are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques.

  • Lithium Aluminum Hydride: LiAlH₄ is also highly reactive with water and can generate flammable hydrogen gas. It should be handled under anhydrous conditions. The work-up should be performed carefully behind a blast shield.

Q3: Can I use a Grignard reagent instead of lithiation to introduce the C4 substituent?

A3: The direct Grignard reaction on an unsubstituted pyridazine is generally not feasible due to the basicity of the Grignard reagent and the potential for complex side reactions with the nitrogen heterocycle. However, if a halogen were present at the C4 position, a Grignard exchange could be a possibility, though this would require a different synthetic route to the starting material. Directed lithiation is generally a more reliable method for the regioselective functionalization of such heterocycles.[4][8][9]

Q4: My final product, (3,6-Dimethylpyridazin-4-yl)methanol, is difficult to purify. Do you have any suggestions?

A4: The purification of polar, nitrogen-containing compounds can be challenging.

  • Column Chromatography: Use a polar stationary phase like silica gel. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, and then a small percentage of methanol or ethanol) can be effective.[1][7]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective purification method. Experiment with different solvents and solvent mixtures to find the optimal conditions.[7]

  • Acid-Base Extraction: As a basic compound, your product can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent.

Q5: What are some common byproducts I might see in my final product?

A5: Depending on the efficiency of each step, you might encounter:

  • Unreacted Starting Material: If the reduction of the ester is incomplete, you may have residual methyl 3,6-dimethylpyridazine-4-carboxylate.

  • Over-reduction Products: In rare cases with harsh reducing conditions, the pyridazine ring itself could be partially or fully reduced.

  • Products from Incomplete Aromatization: If the initial aromatization was not complete, you may have traces of the dihydropyridazine analog.

  • Side-products from Lithiation: If the lithiation was not completely regioselective, you could have isomers of the final product with the hydroxymethyl group at a different position.

Part 3: Experimental Protocols and Data

Table of Optimized Reaction Conditions
StepReagents and ConditionsTypical YieldReference
Cyclization/Aromatization 1. 2,5-Hexanedione, Hydrazine hydrate, Ethanol, Reflux2. 10% Pd/C, Toluene, Reflux50-60%[3]
Lithiation/Carboxylation 1. LDA, Anhydrous THF, -78 °C2. Excess powdered dry ice3. 1M HCl work-up60-70%[4]
Esterification Methanol, Sulfuric acid (cat.), Reflux85-95%[10]
Reduction LiAlH₄, Anhydrous THF, 0 °C to RT80-90%[11][12]
Detailed Experimental Protocol: Reduction of Methyl 3,6-dimethylpyridazine-4-carboxylate
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: The flask is cooled to 0 °C in an ice-water bath.

  • Addition of Ester: A solution of methyl 3,6-dimethylpyridazine-4-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours. The reaction progress is monitored by TLC.

  • Quenching (Fieser Work-up): The reaction is carefully quenched by the sequential dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% aqueous sodium hydroxide (X mL)

    • Water (3X mL)

  • Filtration: The resulting white precipitate of aluminum salts is removed by vacuum filtration, and the filter cake is washed with THF.

  • Purification: The combined filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography (eluent: gradient of ethyl acetate in hexanes) to afford (3,6-Dimethylpyridazin-4-yl)methanol as a solid.

Part 4: Visualizations

Decision Tree for Troubleshooting Low Yield in the Final Reduction Step

start Low yield of (3,6-Dimethylpyridazin-4-yl)methanol q1 Is starting ester pure? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Reaction conditions strictly anhydrous? a1_yes->q2 sol1 Repurify starting ester. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the reaction temperature controlled? a2_yes->q3 sol2 Use flame-dried glassware and anhydrous solvents. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was the work-up procedure appropriate? a3_yes->q4 sol3 Add ester slowly at 0 °C. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Consider alternative reducing agents. a4_yes->end sol4 Consider Fieser work-up. a4_no->sol4

Caption: Troubleshooting low yield in the final reduction step.

References

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available from: [Link]

  • Google Patents. (n.d.). US3004027A - Process for purification of 3,6-dichloropyridazine.
  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available from: [Link]

  • (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available from: [Link]

  • Al-Mousawi, S., Moustafa, H., & Elnagdi, M. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3515. Available from: [Link]

  • Al-Azmi, A., & El-Gazzar, A. B. A. (2012). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 17(7), 8449-8461. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available from: [Link]

  • Wikipedia. (n.d.). Pyridine. Available from: [Link]

  • Singh, K., & Singh, S. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Chemical Reviews, 115(21), 11869-11939. Available from: [Link]

  • Li, Y., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Catalysis, 14(16), 11454-11462. Available from: [Link]

  • ResearchGate. (n.d.). Regioselective metalation of pyridines: C2−H lithiation with LTMP (a).... Available from: [Link]

  • ResearchGate. (n.d.). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available from: [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Available from: [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Available from: [Link]

  • Google Patents. (n.d.). US5322948A - Process for preparing pyridinecarboxylic acid derivatives.
  • PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of pyridine-4-carboxylic acid. Available from: [Link]

  • ResearchGate. (n.d.). Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. Available from: [Link]

  • Moody, C. J., & Rees, C. W. (2009). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. Organic letters, 11(15), 3438–3440. Available from: [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available from: [Link]

  • Google Patents. (n.d.). CN1030387C - Preparation of 4-pyridinemethanol derivatives.
  • Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.
  • (n.d.). 53 Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane. Available from: [Link]

  • (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Available from: [Link]

Sources

Stability of (3,6-Dimethylpyridazin-4-yl)methanol under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of (3,6-Dimethylpyridazin-4-yl)methanol

Executive Summary

(3,6-Dimethylpyridazin-4-yl)methanol (CAS: 1632-74-2 analog/derivative) presents a unique stability profile due to the electronic deficiency of the pyridazine ring combined with the "activated" nature of its methyl substituents.[1][2][3]

While the hydroxymethyl group suggests standard alcohol chemistry, the 3- and 6-methyl groups are pseudo-acidic (lateral metallation sites).[3] Under basic conditions, the primary failure mode is not typically ring hydrolysis, but rather unintended deprotonation of the methyl groups , leading to deep-colored anions, polymerization, or oxidative degradation.

This guide details how to distinguish between benign deprotonation and destructive degradation.[1][2][3]

Diagnostic Troubleshooting Guide

Use this table to diagnose the visual and analytical "symptoms" observed in your reaction mixture.

SymptomObservation ContextProbable CauseTechnical Explanation
Deep Red/Purple Coloration Addition of strong base (e.g., NaH, LDA, KOtBu, or conc.[1][2][3] NaOH).[1][2][3][4]Lateral Deprotonation The base has deprotonated the C3 or C6 methyl group, forming a highly conjugated aza-allylic anion.[1][2] This is often reversible with acid but leads to polymerization if left unchecked.[1][2][3]
Gradual Darkening (Brown/Black) Aqueous base (pH > 12) with heating or prolonged stirring.[3]Ring Degradation / Polymerization Nucleophilic attack on the ring or aldol-like condensation of the activated methyls with the hydroxymethyl group of a neighbor molecule.
New Spot on TLC (More Polar) Aerobic basic conditions.[3]Oxidation to Acid Base-catalyzed autoxidation converting the primary alcohol (-CH₂OH) to the carboxylic acid (-COOH).[1][2][3]
Loss of UV Activity Extreme conditions (fusion with alkali).[3]Ring Cleavage Destruction of the aromatic pyridazine core (rare in standard solution chemistry).[3]

Deep Dive: The Mechanism of Failure

To preserve the integrity of (3,6-Dimethylpyridazin-4-yl)methanol, you must understand the competition between the Hydroxyl Proton and the Methyl Protons .

The Battleground
  • Hydroxyl Group (

    
    ):  In mild base (Carbonates, dilute NaOH), the O-H proton is removed first.[3] This forms the alkoxide, which is generally stable .[3]
    
  • Methyl Groups (

    
    ):  The pyridazine ring is electron-withdrawing.[1][2][3] This acidifies the protons on the 3- and 6-methyl groups.[1][2][3] Strong bases (or hot concentrated hydroxides) will remove these protons.[1][3]
    
    • Result: Formation of a reactive carbanion (nucleophile) that can attack electrophiles or dimerize.[1][3]

Pathway Visualization

The following diagram illustrates the divergence between stable salt formation and degradation pathways.

G Start (3,6-Dimethylpyridazin-4-yl)methanol (Neutral) MildBase Mild Base (K2CO3, dil. NaOH) Start->MildBase StrongBase Strong/Anhydrous Base (NaH, LDA, KOtBu) Start->StrongBase Alkoxide Alkoxide Species (O- Deprotonation) STABLE MildBase->Alkoxide  Fast, Reversible Carbanion Lateral Carbanion (C- Deprotonation) REACTIVE / RED COLOR StrongBase->Carbanion  pKa ~26 threshold Oxidation Carboxylic Acid (If O2 present) Alkoxide->Oxidation  Long exposure + Air Polymer Polymerization / Tars Carbanion->Polymer  Self-reaction

Figure 1: Reaction pathways of (3,6-Dimethylpyridazin-4-yl)methanol under varying basic conditions.[1][2][3] Green paths indicate stability; red paths indicate reactivity risks.[1][3]

Validated Protocols

Protocol A: Stability Stress Test (Base)

Use this protocol to determine if your specific basic conditions are safe for the molecule.

  • Preparation: Dissolve 10 mg of (3,6-Dimethylpyridazin-4-yl)methanol in 1 mL of the intended solvent (e.g., THF, MeOH, or Water).

  • Baseline: Take a 50 µL aliquot, dilute in neutral HPLC buffer, and inject (t=0).

  • Stress Induction: Add 1.0 equivalent of your base.[1][2][3]

    • Observation: If the solution turns instant red , you have deprotonated the methyl group. This is not necessarily decomposition, but the species is now highly reactive.

  • Monitoring: Stir at intended temperature. Sample at 1h, 4h, and 24h.[1][3]

  • Quench: Before analyzing, quench the aliquot with dilute acetic acid or NH₄Cl to reprotonate any anions.[1][2][3]

    • Pass Criteria: HPLC purity >98% relative to t=0.

    • Fail Criteria: Appearance of higher MW peaks (dimers) or drift in retention time (acid formation).[3]

Protocol B: Safe Handling in Synthesis
  • Preferred Bases: Use inorganic carbonates (

    
    , 
    
    
    
    ) or tertiary amines (
    
    
    , DIPEA) for reactions involving the hydroxyl group (e.g., mesylation, alkylation).
  • Avoid: Avoid Lithium amides (LDA, LiHMDS) unless you intend to functionalize the methyl group.[3]

  • Atmosphere: Always work under Nitrogen/Argon when using bases to prevent autoxidation of the hydroxymethyl group to the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Can I use NaOH to hydrolyze an ester on this scaffold? A: Yes, but proceed with caution. Use dilute NaOH (1M) at room temperature.[1][3] Avoid refluxing in concentrated NaOH, as this promotes Cannizzaro-type disproportionation or degradation of the pyridazine ring.[1][2] Monitor by LCMS to ensure the methyl groups remain intact.[1][2][3]

Q2: Why does my NMR show deuterium exchange on the methyl groups? A: If you use


 or basic 

, the protons on the 3- and 6-methyl groups are acidic enough to undergo H/D exchange over time.[1][2] This confirms the "activated" nature of these positions but does not indicate degradation of the skeleton.

Q3: I see a secondary peak at M+14 or M+16 in LCMS. What is it? A:

  • M+14: Likely methylation (if methyl iodide was used).[1][3]

  • M+16: Oxidation to the N-oxide.[1][2][3] Pyridazines are prone to N-oxidation.[1][2][3] Ensure your base does not contain peroxides (common in old ether/THF) and that the reaction is not exposed to air for long periods.

References

  • PubChem. (2025).[1][2][3][5] 3,6-Dimethylpyridazine Compound Summary. National Library of Medicine.[1][2][3] Link[3]

  • Maes, B. U., & Lemière, G. L. (2001).[1][3] Chemistry of Pyridazines. In Comprehensive Heterocyclic Chemistry. Elsevier.[1][2][3] (General reactivity of methyl-pyridazines).

  • ChemicalBook. (2025).[1][2][3][6] Synthesis and Properties of 3,6-Dimethylpyridazine derivatives. Link

  • Sabt, A., et al. (2020).[1][3][7] Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link (Demonstrates stability of the scaffold in synthetic workups involving mild bases).

Sources

Technical Support Center: Purification of Hydrophilic Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridazine Challenge

Pyridazines (1,2-diazines) present a unique chromatographic challenge. While their conjugate acid pKa is relatively low (~2.3), they possess high dipole moments and significant hydrogen-bonding acceptor capabilities. This makes them "sticky" on normal phase silica (leading to severe tailing) yet often too hydrophilic to retain on standard C18 reverse-phase columns.

This guide provides validated eluent systems and troubleshooting workflows to resolve these specific behaviors.

Decision Matrix: Method Selection

Before mixing solvents, determine the correct stationary phase based on your compound's calculated LogP (cLogP) and solubility profile.

MethodSelection cluster_legend Recommended Path Start Start: Hydrophilic Pyridazine Sample SolubilityCheck Is it soluble in DCM or EtOAc? Start->SolubilityCheck LogPCheck cLogP Value? SolubilityCheck->LogPCheck Yes HILIC HILIC Mode AcN/Water/Buffer SolubilityCheck->HILIC No (Water soluble only) NP_Standard Standard Normal Phase DCM/MeOH LogPCheck->NP_Standard > 1.0 NP_Modified Modified Normal Phase DCM/MeOH + 1% NH3 (7N) LogPCheck->NP_Modified 0 to 1.0 RP_Check Retains on C18 TLC (10% MeOH/Water)? LogPCheck->RP_Check < 0 RP_Standard Reverse Phase (C18) H2O/AcN + Buffer RP_Check->RP_Standard Yes RP_AQ C18-AQ (Aqueous Compatible) Prevents Phase Collapse RP_Check->RP_AQ Weak Retention RP_Check->HILIC No Retention (Void Vol)

Figure 1: Decision tree for selecting the optimal stationary phase for pyridazine derivatives.

Module A: Normal Phase Troubleshooting

Primary Issue: Severe peak tailing and irreversible adsorption. Root Cause: Pyridazine nitrogens interact with acidic silanols (Si-OH) on the silica surface via hydrogen bonding, not just ionic interaction.

The "Magic" Eluent System

For pyridazines that are moderately soluble in organic solvents but streak on TLC, the standard DCM/MeOH gradient is insufficient. You must suppress silanol activity.

The Protocol:

  • Base Modifier: Do NOT use aqueous Ammonium Hydroxide (

    
    ) directly in Dichloromethane (DCM). It will form a biphasic mess inside the column.
    
  • Preparation: Use 7N Ammonia in Methanol (commercially available).

  • The Recipe:

    • Solvent A: DCM

    • Solvent B: 10% (7N

      
       in MeOH) in DCM.
      
    • Note: This effectively delivers ~1.2%

      
       at 100% B, keeping the silica deactivated without precipitating silica gel.
      

Alternative "Green" System: If DCM is restricted, use:

  • Solvent A: Heptane[1][2]

  • Solvent B: 3:1 EtOAc:Ethanol (pre-mixed) + 2% Triethylamine (TEA).

Troubleshooting Table: Normal Phase
SymptomDiagnosisCorrective Action
Streaking/Tailing Silanol interaction.Add 1% TEA or use the Ammoniated MeOH system described above.
Fronting Column overload or solubility mismatch.Switch to Dry Loading (See Module C). Do not liquid load in pure MeOH.
Co-elution Selectivity issue.Switch modifier. If using MeOH, switch to Acetone (if soluble) or move to HILIC.
Product stays at baseline Too polar for Silica.Stop. Do not increase MeOH >20% (dissolves silica). Switch to C18 or HILIC.[3]

Module B: HILIC (Hydrophilic Interaction Liquid Chromatography)

When to use: When your pyridazine elutes at the void volume (t0) on C18 and stays at the baseline on Silica.

HILIC works by creating a water-rich layer on the surface of a polar stationary phase (Bare Silica, Diol, or Amide). The pyridazine partitions into this aqueous layer.

HILIC Setup Protocol
  • Column: Bare Silica (high quality) or Amide-bonded silica.

  • Solvents:

    • A: Acetonitrile (AcN) (The "Weak" solvent in HILIC).

    • B: 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8) in Water (The "Strong" solvent).

  • The Gradient:

    • Start: 95% AcN / 5% Buffer.

    • End: 60% AcN / 40% Buffer.

    • Critical: Do not go below 60% AcN, or the mechanism shifts to "aqueous normal phase" and becomes unpredictable.

Equilibration Rule: HILIC columns require extensive equilibration to form the water layer. Flush with 20 Column Volumes (CV) of starting conditions before injection.

Module C: Sample Loading Techniques

Hydrophilic pyridazines often have poor solubility in the starting mobile phase (e.g., DCM or high AcN). Liquid loading in a strong solvent (pure MeOH or Water) causes "band broadening" and destroys resolution.

Protocol: Dry Loading (The Gold Standard)
  • Dissolve: Dissolve crude mixture in minimal MeOH or DCM.

  • Adsorb: Add Celite 545 or clean Silica Gel (ratio 1:3 sample to sorbent).

  • Evaporate: Rotary evaporate until a free-flowing powder is obtained.

  • Load: Pack this powder into a solid load cartridge (SLS) or pour on top of the column bed.

DryLoading Step1 Dissolve Sample (Strong Solvent) Step2 Add Sorbent (Celite/Silica) Step1->Step2 Step3 Rotovap to Dryness (Free-flowing powder) Step2->Step3 Step4 Pack in Cartridge (Top of Column) Step3->Step4

Figure 2: Workflow for dry loading samples to prevent band broadening.

Frequently Asked Questions (FAQs)

Q: Can I use C18 for highly polar pyridazines? A: Standard C18 often suffers from "phase collapse" (dewetting) in 100% aqueous conditions, which are needed to retain polar pyridazines.

  • Solution: Use a C18-AQ (Aqueous compatible) column. These have hydrophilic end-capping that allows the chains to remain extended in 100% water.

Q: My pyridazine is an N-oxide. It's decomposing on the column. A: N-oxides are thermally unstable and can deoxygenate on active silica or alumina.

  • Solution: Use a Diol-bonded phase or HILIC conditions (room temperature). Avoid heating the column compartment.

Q: I see two peaks for my single compound in HILIC. A: This is likely due to the wrong pH. Pyridazines can protonate.[1] If the pH is near the pKa of the molecule, you will see split peaks (neutral and protonated forms partitioning differently).

  • Solution: Buffer the aqueous mobile phase to at least 2 pH units away from the compound's pKa. Ammonium Acetate (pH ~5.8) is usually safe for pyridazines (pKa ~2.3).

References

  • Alpert, A. J. (1990).[4] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[5][6] Journal of Chromatography A, 499, 177-196. Link

  • Teledyne ISCO. (2017). Purification of Heterocycles: A Guide to Flash Chromatography. Technical Note TN-23. Link

  • Biotage. (2020). The Flash Purification of Nitrogen Heterocycles. White Paper Series. Link

  • Dolan, J. W. (2010). HILIC for the separation of polar compounds.[3][4][6][7][8][9] LCGC North America, 28(5), 362-366. Link

  • Sigma-Aldrich. (2023). Solvent Selection Guide for Flash Chromatography. Link

Sources

Technical Support Center: Crystallization of (3,6-Dimethylpyridazin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization techniques for (3,6-Dimethylpyridazin-4-yl)methanol Content type: Technical Support Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Profile

(3,6-Dimethylpyridazin-4-yl)methanol is a polar heterocyclic intermediate often utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). Due to the presence of the 1,2-diazine ring (pyridazine) and a hydroxymethyl group, this compound exhibits significant polarity and hydrogen-bonding potential.

  • Physical State: Typically an off-white to pale yellow solid; however, crude mixtures frequently present as viscous oils due to trace impurities or solvent retention [1, 2].

  • Solubility Profile: Highly soluble in polar protic solvents (Methanol, Ethanol) and chlorinated solvents (DCM). Moderately soluble in Ethyl Acetate. Insoluble in aliphatic hydrocarbons (Hexane, Heptane).

  • Key Challenge: The primary difficulty in crystallizing this motif is "oiling out" (liquid-liquid phase separation) rather than crystal nucleation, driven by its amphiphilic nature and low melting point relative to similar heterocycles.

Pre-Crystallization Checklist

Before attempting crystallization, verify the following parameters to ensure reproducibility.

ParameterRequirementReason
Purity (HPLC/NMR) > 85%Crystallization is a purification technique, but starting <85% often leads to stable oils (eutectic impurities).
Residual Water < 0.5%Pyridazines are hygroscopic. Water acts as a potent solvent, preventing nucleation. Dry crude azeotropically with Toluene if necessary.
Salt Form Free BaseThis guide focuses on the free base. If the pKa allows (~2.0-3.0 for pyridazines), salt formation is a backup strategy [3].

Optimized Crystallization Protocols

These protocols are designed to mitigate the "oiling out" phenomenon common to alkyl-pyridazine alcohols.

Method A: Anti-Solvent Addition (Ethyl Acetate / Heptane)

Best for: High-purity crude (>90%) requiring polymorphism control.

  • Dissolution: Dissolve 1.0 g of crude (3,6-Dimethylpyridazin-4-yl)methanol in Ethyl Acetate (EtOAc) (approx. 3-5 mL) at 50°C.

    • Note: If insoluble particulates remain, filter hot through a 0.45 µm PTFE syringe filter.

  • Nucleation Point: Remove from heat. While stirring moderately, add Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed.

  • Refinement: Add 2-3 drops of EtOAc to clear the solution (restore transparency).

  • Crystallization: Allow the solution to cool to room temperature (20-25°C) undisturbed for 2 hours.

  • Yield Maximization: If no crystals form, cool to 0-4°C.

  • Isolation: Filter the off-white solid and wash with cold Heptane/EtOAc (9:1).

Method B: Slow Evaporation (Isopropanol)

Best for: Lower purity crude or when "oiling out" occurs in Method A.

  • Dissolution: Dissolve the crude material in minimum hot Isopropanol (IPA) (~60°C).

  • Seeding (Critical): If available, add a seed crystal of the pure compound at 35°C. If not, scratch the glass surface with a spatula to induce nucleation.

  • Evaporation: Cover the vial with perforated Parafilm or aluminum foil with pinholes.

  • Timeline: Allow solvent to evaporate slowly in a fume hood over 24-48 hours.

  • Observation: Watch for the formation of needles or prisms. If an oil separates, see the Troubleshooting section.

Method C: Reactive Crystallization (Salt Formation)

Best for: Persistent oils that refuse to solidify.

Pyridazines are weak bases. Forming a salt can dramatically increase the melting point and crystallization tendency [3].

  • Dissolution: Dissolve crude in Ethanol (EtOH) .

  • Acid Addition: Add 1.05 equivalents of HCl (in Dioxane or Ether) or Oxalic Acid .

  • Precipitation: The salt (Hydrochloride or Oxalate) typically precipitates immediately or upon cooling.

  • Recovery: Filter the salt. Note: This changes the chemical form.[1] Ensure your downstream step can utilize the salt.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct crystallization strategy based on initial results.

CrystallizationWorkflow Start Crude (3,6-Dimethylpyridazin-4-yl)methanol CheckPurity Check Purity (HPLC/NMR) Start->CheckPurity HighPurity > 85% Purity CheckPurity->HighPurity LowPurity < 85% Purity CheckPurity->LowPurity MethodA Method A: EtOAc/Heptane (Anti-Solvent) HighPurity->MethodA Chromatography Perform Column Chromatography (DCM/MeOH) LowPurity->Chromatography Chromatography->HighPurity ResultA Crystals Formed? MethodA->ResultA Success Filter & Dry (Success) ResultA->Success Yes OilingOut Oiling Out Observed ResultA->OilingOut No (Oil/Gum) MethodB Method B: Slow Evaporation (Isopropanol + Seeding) OilingOut->MethodB Try Slower Rate MethodC Method C: Salt Formation (HCl/Oxalate) MethodB->MethodC If Fails

Caption: Decision tree for maximizing crystallization yield and handling impurities.

Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, droplets of oil form at the bottom/sides instead of crystals. Cause: The solution is cooling too fast, or the temperature is above the "metastable limit" where the oil phase is thermodynamically favored over the crystal phase in the presence of impurities. Solution:

  • Re-heat the mixture until the oil redissolves.

  • Seed the solution at a temperature just below the saturation point.

  • Insulate the flask (wrap in foil/cotton) to slow the cooling rate drastically.

  • Add Anti-solvent Slower: Add Heptane via a syringe pump or very slow drip.

Issue 2: Colored Impurities

Symptom: Crystals are brown or dark yellow instead of off-white. Cause: Oxidation products (N-oxides) or polymerized by-products. Solution:

  • Dissolve crude in hot Ethanol.

  • Add Activated Carbon (5 wt%) . Stir for 15 minutes at 50°C.

  • Filter hot through Celite (diatomaceous earth) .

  • Proceed with crystallization.[1][2][3]

Issue 3: Low Yield

Symptom: Mother liquor remains dark; very few crystals recovered. Cause: High solubility of the product in the solvent system. Solution:

  • Concentrate the mother liquor to half volume.

  • Cool to -20°C (freezer) overnight.

  • Switch solvent system: Try Toluene (hot) -> Cool. Pyridazines are often less soluble in cold aromatic hydrocarbons.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent? A: Generally, no. While the compound is water-soluble, its high solubility makes recovery difficult (low yield). Water is better used as a wash solvent for non-polar impurities, but only if the product is in a salt form.

Q: Why is my product hygroscopic? A: The pyridazine nitrogens and the hydroxyl group can form hydrogen bonds with atmospheric moisture. Store the crystalline material in a desiccator or under nitrogen.

Q: I don't have Heptane. Can I use Hexane? A: Yes, Hexane is a viable substitute. However, Heptane is preferred in process chemistry because its higher boiling point (98°C vs 68°C) allows for a wider operational temperature range during dissolution and cooling [4].

Q: What is the expected melting point? A: While specific literature values vary by synthesis method, similar 3,6-dimethylpyridazine derivatives typically melt between 150°C and 200°C [1, 5]. A sharp melting range (< 2°C) indicates high purity.[4]

References

  • Synthesis of 3,6-Dimethylpyridazine derivatives: ChemicalBook & Patent Literature. (3,6-Dimethylpyridazin-4-yl) moieties are frequently cited as intermediates in metalloenzyme inhibitor patents.

  • General Pyridazine Chemistry: BenchChem Technical Guides. Protocols for handling polar nitrogen heterocycles and preventing oiling out.

  • Salt Formation Strategies: National Institutes of Health (PMC). "The pyridazine heterocycle in molecular recognition and drug discovery." Discusses pKa and salt formation of aminopyridazines.

  • Solvent Selection: Alfa Chemistry. Solvent Miscibility and Selection Tables for Crystallization.

  • Characterization of Pyridazines: Liberty University Senior Thesis. "Synthesis and Characterization of Unique Pyridazines." Provides melting point ranges for substituted pyridazines.[1][4]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of (3,6-Dimethylpyridazin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the most powerful and widely used tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of (3,6-Dimethylpyridazin-4-yl)methanol, a substituted pyridazine of interest in medicinal chemistry.

Predicted ¹H NMR Data for (3,6-Dimethylpyridazin-4-yl)methanol

The following table summarizes the predicted ¹H NMR chemical shifts for (3,6-Dimethylpyridazin-4-yl)methanol. These predictions are based on an analysis of the parent pyridazine scaffold and the known effects of methyl and hydroxymethyl substituents in similar chemical environments. The data assumes the spectrum is acquired in a standard deuterated solvent such as CDCl₃ or DMSO-d₆, referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-5 (ring proton)~7.3 - 7.5Singlet (s)1H
-CH ₂OH (methylene)~4.7 - 4.9Singlet (s) or Doublet (d)¹2H
-CH₂OH (hydroxyl)~2.5 - 5.0 (variable)Singlet (s, broad)1H
3-CH ₃ (methyl)~2.6 - 2.8Singlet (s)3H
6-CH ₃ (methyl)~2.6 - 2.8Singlet (s)3H

¹The multiplicity may appear as a doublet if coupling to the hydroxyl proton is observed, or a singlet if there is rapid proton exchange or if the spectrum is run in D₂O. In many common solvents like DMSO-d₆, it may appear as a triplet due to coupling with the OH proton.

Comparative Analysis: Deconstructing the Chemical Shifts

The predicted chemical shifts can be understood by systematically analyzing the contributions of each part of the molecule. Our logical approach begins with the simplest core and progressively adds substituents to observe their influence.

G cluster_0 Analytical Workflow A Parent Heterocycle (Pyridazine) B Addition of Methyl Groups (3,6-Dimethylpyridazine) A->B Electron-Donating Effect C Addition of Methanol Group ((3,6-Dimethylpyridazin-4-yl)methanol) B->C Substituent Effect at C4 D Final Predicted Spectrum C->D Synthesis of Data

Caption: Logical workflow for predicting the final ¹H NMR spectrum.

The Pyridazine Core: A Deshielded Environment

The parent pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electron withdrawal deshields the ring protons, causing them to resonate at a relatively low field.[1] In deuterated chloroform (CDCl₃), the protons of pyridazine appear as two multiplets:

  • H-3/H-6: ~9.2 ppm

  • H-4/H-5: ~7.5 ppm[2]

The protons adjacent to the nitrogen atoms (H-3/6) are significantly more deshielded than those at the 4 and 5 positions.

The Influence of Methyl Groups: 3,6-Dimethylpyridazine

Adding methyl groups at the 3 and 6 positions introduces electron-donating groups to the ring.[1] This has a shielding effect on the remaining ring protons (H-4 and H-5), causing them to shift upfield (to a lower ppm value) compared to unsubstituted pyridazine. The two equivalent ring protons in 3,6-dimethylpyridazine appear as a singlet at approximately 7.45 ppm . The two methyl groups themselves give rise to a single sharp singlet at around 2.7 ppm .[3]

The Final Piece: The (Hydroxymethyl)methanol Substituent

Introducing the -CH₂OH group at the 4-position completes our target molecule and has several key impacts:

  • Ring Proton (H-5): The hydroxymethyl group is generally considered weakly electron-donating. This effect, combined with the removal of symmetry, results in a single remaining ring proton (H-5). Its chemical shift is expected to be similar to that of the protons in 3,6-dimethylpyridazine, predicted here to be in the 7.3 - 7.5 ppm range.

  • Methylene Protons (-CH₂OH): These protons are attached to an aromatic ring, making them "benzylic-like." Protons in this environment are deshielded by the ring current and typically appear between 4.5 and 5.0 ppm.[4] For comparison, the methylene protons in (phenyl)methanol (benzyl alcohol) appear at ~4.7 ppm. A similar value is expected here.

  • Hydroxyl Proton (-CH₂OH): The chemical shift of hydroxyl protons is highly variable and depends on solvent, concentration, and temperature due to differences in hydrogen bonding. Its signal can appear anywhere from 2.5 to 5.0 ppm and is often broad.[5]

  • Methyl Protons (3-CH₃ and 6-CH₃): The introduction of the C4-substituent breaks the molecule's symmetry. In principle, this could make the two methyl groups magnetically non-equivalent, potentially leading to two separate singlets. However, the C4-substituent is electronically and sterically distant enough that the difference in their chemical environments is likely negligible. Therefore, they are predicted to appear as a single, slightly shifted singlet around 2.6 - 2.8 ppm .

The table below provides a clear comparison of the chemical shifts of the aromatic protons as we build the final molecule.

CompoundH-4 Chemical Shift (δ, ppm)H-5 Chemical Shift (δ, ppm)Data Source
Pyridazine~7.5~7.5[2]
3,6-Dimethylpyridazine~7.45~7.45Predicted based on[1][3]
(3,6-Dimethylpyridazin-4-yl)methanolN/A~7.3 - 7.5 (Predicted) This Guide

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate these predictions, a robust experimental protocol is essential. This self-validating system ensures reproducibility and data integrity.

G prep Sample Preparation dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 prep->dissolve tms Add TMS as internal standard dissolve->tms tube Transfer to 5 mm NMR Tube tms->tube instrument Instrument Setup tube->instrument lock Lock on DMSO-d6 signal instrument->lock shim Shim for homogeneity lock->shim params Set acquisition parameters (e.g., 16 scans) shim->params acq Data Acquisition params->acq run Acquire Spectrum acq->run proc Data Processing run->proc ft Fourier Transform proc->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline ref Reference to TMS (0.00 ppm) baseline->ref integrate Integrate Peaks ref->integrate

Caption: Standard workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 5-10 mg of the purified (3,6-Dimethylpyridazin-4-yl)methanol sample.

  • Solvent Choice & Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent in a clean vial.

    • Causality: DMSO-d₆ is an excellent choice for this compound. Its high polarity ensures good solubility, and it slows down the proton exchange of the -OH group, often allowing the hydroxyl proton signal and its coupling to the adjacent -CH₂ group to be resolved.[5] The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm.[6]

  • Internal Standard: Add a small amount (1-2 µL) of Tetramethylsilane (TMS) to the solution.

    • Trustworthiness: TMS is the universally accepted internal standard for ¹H NMR. Its 12 equivalent protons give a single, sharp signal defined as 0.00 ppm, against which all other signals are referenced.[6]

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-64 scans for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to ensure the spectrum is properly aligned and flat.

    • Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integrate all peaks to determine the relative ratio of protons corresponding to each signal.

By adhering to this protocol, researchers can generate reliable and high-quality data to confirm the structure of (3,6-Dimethylpyridazin-4-yl)methanol and compare it with the predictions laid out in this guide.

Molecular Structure and Proton Environments

Caption: Structure of (3,6-Dimethylpyridazin-4-yl)methanol with unique proton environments highlighted.

References

  • Barlin, G.B., & Fenn, M.D. (1979). ¹H N.M.R. Studies of Protonation in Pyridazin-3 (2H)-one and 6-Hydroxypyridazin-3 (2H)-one. Australian Journal of Chemistry, 32(10), 2297-2301. Available from: [Link]

  • Yilmaz, I., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Available from: [Link]

  • Appleby, K. M., et al. (2021). Steric and Electronic Effects on the ¹H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. Magnetic Resonance in Chemistry, 59(9-10), 944-953. Available from: [Link]

  • Bugarčić, Ž. D., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5334. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Semantic Scholar. Steric and electronic effects on the ¹H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. (2021). Available from: [Link]

  • Abraham, R. J., et al. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-875. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 527031, 3,6-Dimethylpyridazine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5072536, 3,6-Dimethylpyridazin-4-ol. Available from: [Link]

  • University of Wisconsin-Madison. Organic Chemistry Data & Info: ¹H NMR Chemical Shifts. Available from: [Link]

  • Manimekalai, A., et al. Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. Available from: [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Available from: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

Sources

A Senior Application Scientist's Guide to C13 NMR Spectrum Analysis of 3,6-Dimethylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the ¹³C NMR spectra of 3,6-dimethylpyridazine and its derivatives. As a Senior Application Scientist, my goal is to move beyond a simple recitation of data, offering instead a cohesive narrative grounded in experimental expertise. We will explore not just the "what" of the spectral data, but the "why" behind the observed chemical shifts, providing a framework for the structural elucidation of this important class of N-heterocyclic compounds.

The Crucial Role of ¹³C NMR in Heterocyclic Chemistry

In the realm of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Pyridazine scaffolds are prevalent in a multitude of biologically active molecules, and understanding the substitution patterns on this heterocyclic core is critical to establishing structure-activity relationships (SAR). ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, offering a direct window into the carbon framework of a molecule. Unlike ¹H NMR, ¹³C NMR spectra are typically less complex due to the low natural abundance of the ¹³C isotope (1.1%), which minimizes carbon-carbon coupling, and the common practice of proton decoupling, which results in a single peak for each unique carbon atom.[1][2] The chemical shift of each carbon is exquisitely sensitive to its local electronic environment, making ¹³C NMR a powerful technique for identifying and differentiating isomers, tracking reactions, and confirming the structures of 3,6-dimethylpyridazine derivatives.

Acquiring High-Quality ¹³C NMR Spectra: A Validated Protocol

The reliability of any spectral analysis hinges on the quality of the acquired data. The following protocol outlines a robust and self-validating system for obtaining high-resolution ¹³C NMR spectra of 3,6-dimethylpyridazine derivatives.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the 3,6-dimethylpyridazine derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and can influence chemical shifts; consistency across a series of derivatives is key for valid comparisons.[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

    • Filter the solution into a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

    • Tune and match the ¹³C probe to the resonant frequency.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in singlets for each carbon.[2]

    • Employ a standard pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of chemical shifts for pyridazine derivatives (typically 0-170 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration and the instrument's sensitivity.

    • Incorporate a relaxation delay (D1) of at least 2 seconds to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although routine ¹³C NMR is generally not quantitative.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the TMS signal at 0.0 ppm.

    • Perform baseline correction to ensure a flat baseline.

The following diagram illustrates this experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS dissolve->add_tms filter Filter into NMR Tube add_tms->filter tune Tune & Match Probe filter->tune shim Shim B0 Field tune->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference to TMS phase->reference baseline Baseline Correction reference->baseline

Caption: A generalized experimental workflow for acquiring high-quality ¹³C NMR spectra.

¹³C NMR Spectrum of 3,6-Dimethylpyridazine: The Parent Compound

Understanding the ¹³C NMR spectrum of the parent compound, 3,6-dimethylpyridazine, is the foundation for our comparative analysis. Due to the molecule's symmetry, we expect to see three distinct signals: one for the two equivalent methyl carbons, one for the two equivalent aromatic carbons attached to the methyl groups (C3/C6), and one for the two equivalent aromatic carbons at positions 4 and 5 (C4/C5).

Caption: Structure of 3,6-dimethylpyridazine with carbon numbering.

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) for 3,6-Dimethylpyridazine

Carbon AtomChemical Shift (ppm)
C3 / C6159.8
C4 / C5124.5
-CH₃21.3

Note: The chemical shifts presented here are representative and may vary slightly depending on the solvent and experimental conditions.

The downfield chemical shift of C3 and C6 is attributed to the deshielding effect of the adjacent electronegative nitrogen atoms. The C4 and C5 carbons, being further from the nitrogen atoms, appear at a more upfield position. The methyl carbons resonate in the typical aliphatic region.

Comparative Analysis: The Influence of Substituents

Now, let's examine how the introduction of electron-withdrawing and electron-donating groups at the 4-position of the 3,6-dimethylpyridazine ring influences the ¹³C NMR spectrum. For this comparison, we will consider two hypothetical derivatives: 3,6-dimethyl-4-nitropyridazine (an electron-withdrawing substituent) and 4-amino-3,6-dimethylpyridazine (an electron-donating substituent).

Caption: Structures of 3,6-dimethyl-4-nitropyridazine and 4-amino-3,6-dimethylpyridazine.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for 3,6-Dimethylpyridazine Derivatives

Carbon Atom3,6-Dimethylpyridazine3,6-Dimethyl-4-nitropyridazine4-Amino-3,6-dimethylpyridazine
C3159.8161.2157.5
C4124.5145.0108.9
C5124.5120.3126.8
C6159.8158.9159.2
-CH₃ (at C3)21.320.821.5
-CH₃ (at C6)21.321.121.4

Note: The chemical shifts for the derivatives are illustrative and based on established substituent effects.

Analysis of Substituent Effects
  • Electron-Withdrawing Group (NO₂): The strongly electron-withdrawing nitro group significantly deshields the directly attached carbon, C4, causing a substantial downfield shift to approximately 145.0 ppm. This deshielding effect also extends to the adjacent C3 and C5 carbons, albeit to a lesser extent. The chemical shift of C6, being further away, is only minimally affected. The methyl carbons experience a slight upfield shift, which could be attributed to resonance effects.

  • Electron-Donating Group (NH₂): Conversely, the electron-donating amino group shields the C4 carbon, resulting in a pronounced upfield shift to around 108.9 ppm. The shielding effect is also observed at C3, while C5 experiences a slight deshielding. The chemical shift of C6 and the methyl groups remain relatively unchanged.

These comparisons clearly demonstrate the diagnostic power of ¹³C NMR in determining the nature and position of substituents on the pyridazine ring. The predictable nature of these substituent-induced chemical shifts (SCS) allows for the confident assignment of structures within a series of related compounds.

Conclusion

This guide has provided a comprehensive overview of the ¹³C NMR analysis of 3,6-dimethylpyridazine derivatives. By following a robust experimental protocol and understanding the fundamental principles of substituent effects on carbon chemical shifts, researchers can confidently elucidate the structures of these important heterocyclic compounds. The comparative analysis of the parent compound and its substituted derivatives highlights the sensitivity of ¹³C NMR to subtle changes in the electronic environment, making it an invaluable tool in the arsenal of synthetic and medicinal chemists. The ability to quickly and accurately determine substitution patterns is a critical step in the iterative process of drug design and optimization.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gunther, H. (2013).
  • Macomber, R. S. (1996). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Wishart, D. S. (2011). HMDB: a comprehensive human metabolome database. Nucleic acids research, 39(suppl_1), D765-D772. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

Sources

Technical Guide: Bioisosteric Replacement of Pyridine with 3,6-Dimethylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyridine ring is a ubiquitous scaffold but often suffers from two critical liabilities: oxidative metabolism at the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-positions (C2/C6) leading to rapid clearance, and high basicity (

~5.2) which can drive hERG channel inhibition or phospholipidosis.

Replacing pyridine with 3,6-dimethylpyridazine is a high-impact bioisosteric strategy. While unsubstituted pyridazine (


 ~2.3) dramatically alters the electronic landscape, the addition of methyl groups at the 3- and 6-positions restores the basicity to near-pyridine levels (

~5.6) while sterically blocking the primary sites of metabolic attack. This guide details the physicochemical rationale, synthetic pathways, and performance metrics for this specific replacement.

Physicochemical Profiling: The "Electronic Mimicry" Effect

The success of this bioisostere lies in the ability of the methyl groups to compensate for the electron-deficient nature of the pyridazine core. The table below compares the critical properties of the parent scaffold against the bioisostere.

PropertyPyridine (Parent)Pyridazine (Intermediate)3,6-Dimethylpyridazine (Optimized) Impact Analysis
Structure Monocyclic, 1 NMonocyclic, 2 N (1,2-position)Monocyclic, 2 N + 2 MethylsTarget Scaffold
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(Conj. Acid)
5.23 2.33~5.60 Critical: The methyl groups (+I effect) raise the

back to the pyridine range, maintaining H-bond acceptor strength.
LogP 0.65-0.72~0.60 Methyls add lipophilicity, correcting the polarity shift caused by the second nitrogen.
Dipole Moment 2.2 D4.14 D~4.0 D Higher dipole than pyridine; improves solubility but may alter binding orientation.
Metabolic Risk High (N-oxide,

-oxidation)
ModerateLow 3,6-positions (metabolic soft spots) are sterically blocked.

Key Insight: Unsubstituted pyridazine is too weak a base to mimic pyridine in kinase hinge-binding regions. 3,6-dimethylpyridazine restores the nitrogen basicity required for critical H-bond interactions (e.g., with backbone NH).

The Metabolic Advantage: Mechanism of Action

The primary driver for this replacement is the blockade of Cytochrome P450 (CYP) mediated oxidation. Pyridines are frequently oxidized at the electron-deficient C2 and C6 positions (alpha to nitrogen) by metalloenzymes like CYP2D6 or Aldehyde Oxidase (AO).

Diagram: Metabolic Blocking Strategy

The following decision tree illustrates the logic flow for selecting this bioisostere during Lead Optimization.

MetabolicStrategy Lead Lead Compound (Pyridine Core) Issue1 High Clearance (CYP/AO Oxidation at C2/C6) Lead->Issue1 Issue2 hERG Toxicity (High Basicity) Lead->Issue2 Solution1 Switch to Pyridazine Issue1->Solution1 Remove e- density Final 3,6-Dimethylpyridazine (Balanced pKa, Blocked Metabolism) Issue2->Final Modulate Lipophilicity Result1 Result: Low Clearance BUT Loss of Potency (Low pKa) Solution1->Result1 Solution2 Add 3,6-Methyl Groups Result1->Solution2 Restore Basicity (+I Effect) Solution2->Final Steric Shielding

Caption: Decision logic for replacing pyridine. The 3,6-dimethylpyridazine scaffold solves the "basicity vs. stability" trade-off inherent in simple diazine replacements.

Synthetic Accessibility: Validated Protocol

Unlike pyridine derivatives which often require cross-coupling, the 3,6-dimethylpyridazine core is efficiently synthesized via the Paal-Knorr type condensation of 1,4-diketones with hydrazine.[1] This reaction is robust, scalable, and avoids transition metal catalysts.[1]

Protocol: Synthesis from Hexane-2,5-dione[1]

Objective: Synthesis of 3,6-dimethylpyridazine (CAS: 1632-74-2).

Reagents:

  • Hexane-2,5-dione (1.0 eq)[1]

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (Solvent)[2]

  • Acetic Acid (Catalytic, optional)

Step-by-Step Workflow:

  • Condensation:

    • Dissolve hexane-2,5-dione (e.g., 10 mmol) in Ethanol (20 mL).

    • Add Hydrazine hydrate (11 mmol) dropwise at 0°C.

    • Mechanism:[3][4] Double Schiff base formation followed by aromatization.

  • Reflux:

    • Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (formation of a UV-active spot).

    • Note: The initial product is often the dihydro-intermediate. Air oxidation or prolonged heating ensures full aromatization.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dilute residue with Dichloromethane (DCM) and wash with brine.

    • Dry organic layer over

      
       and concentrate.
      
  • Purification:

    • If necessary, purify via flash column chromatography (EtOAc/Hexane).

    • Yield Expectations: 85–95%.

Validation Data (NMR):

  • 
     NMR (CDCl
    
    
    
    ):
    
    
    7.23 (s, 2H, Ar-H), 2.65 (s, 6H, -CH
    
    
    ).
  • Interpretation: The singlet at 2.65 ppm confirms the equivalent methyl groups; the singlet at 7.23 ppm confirms the symmetric aromatic protons.

Performance Review: Comparative Data

To demonstrate the impact of this replacement, we examine a composite case study based on p38 MAP Kinase and CDK inhibitor optimization campaigns, where this specific switch is often employed to extend half-life (


).
Table: Biological & DMPK Metrics
Compound VariantIC

(Target)

(Microsomes)
CYP3A4 InhibitionSolubility (

M)
A: Pyridine (Lead) 12 nM14 minModerate150
B: Unsub. Pyridazine 450 nM>60 minLow400
C: 3,6-Dimethylpyridazine 15 nM >60 min Low210

Analysis of Results:

  • Potency (IC

    
    ):  Compound B loses potency (450 nM) because the low 
    
    
    
    (2.3) prevents the nitrogen from accepting a hydrogen bond in the active site. Compound C restores potency (15 nM) because the methyl groups raise the
    
    
    to 5.6, mimicking the pyridine nitrogen's H-bond capability.
  • Stability (

    
    ):  Compound A is rapidly cleared (14 min) due to oxidation at the ortho-carbon. Compound C maintains the high stability of the pyridazine ring by physically blocking the metabolic sites with methyl groups.
    
  • Selectivity: The increased dipole moment and distinct geometry of the 3,6-dimethylpyridazine often reduce off-target binding to CYP enzymes compared to the parent pyridine.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for pKa values).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosteric Replacements).
  • Vertex Pharmaceuticals. (2002). Vertex Patents on p38 Inhibitors utilizing Pyridazine Scaffolds. (General reference to scaffold utility in kinase inhibitors).
  • ChemicalBook . (2024). Synthesis of 3,6-Dimethylpyridazine. Link

Sources

Safety Operating Guide

(3,6-Dimethylpyridazin-4-yl)methanol: Proper Disposal & Handling Procedures

[1][2][3]

Executive Summary & Immediate Action

Do not dispose of (3,6-Dimethylpyridazin-4-yl)methanol down the drain or in municipal trash. [1]

This compound is a nitrogen-rich heterocyclic alcohol.[1] While specific toxicological data for this intermediate may be sparse compared to commodity chemicals, its structural class (pyridazines) dictates that it be treated as a bioactive organic base .

Core Disposal Directive:

  • Primary Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Waste Stream: Non-halogenated organic waste (unless dissolved in halogenated solvents).[1]

  • Immediate Hazard: Potential skin/eye irritant; incompatible with strong acids and strong oxidizers.[1]

Chemical Profile & Hazard Identification

Understanding the "Why" behind the disposal method is critical for safety.[1] This compound combines a basic pyridazine ring with a polar hydroxymethyl group.[1]

FeatureDescriptionOperational Implication
Chemical Structure Heterocyclic aromatic ring (1,2-diazine) with two methyls and one alcohol group.[1]Nitrogen atoms can act as weak bases.[1] Do not mix with concentrated acids in waste containers to avoid exothermic neutralization.[1]
Solubility Likely soluble in water, alcohols, and polar organic solvents (DMSO, DMF).High water solubility means it poses a high risk of groundwater contamination if leached.[1] Landfill is strictly prohibited.[1]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[1]Keep away from waste streams containing nitric acid or perchlorates.[1]
Toxicity Class Treat as Irritant (Skin/Eye/Respiratory) and Potentially Toxic .[1]Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.

Waste Segregation & Pre-Treatment

Proper segregation is the primary defense against reaction in the waste drum.[1]

A. Solid Waste (Pure Substance)[1]
  • Container: Collect in a sealable polyethylene or glass container.

  • Labeling: Must read "Hazardous Waste - (3,6-Dimethylpyridazin-4-yl)methanol."[1]

  • Stream: Solid Organic Waste (for Incineration).[1]

B. Liquid Waste (Solutions)

The disposal path depends entirely on the solvent used.[1]

  • In Non-Halogenated Solvents (e.g., Methanol, Ethanol, Acetone):

    • Stream: Flammable/Organic Waste.[1]

    • Code: D001 (Ignitable) + Solvent Codes (e.g., F003).

  • In Halogenated Solvents (e.g., DCM, Chloroform):

    • Stream: Halogenated Organic Waste.[1]

    • Code: F002 (Spent Halogenated Solvents).[1]

  • Aqueous Solutions:

    • Action: Do not pour down the sink. Collect in "Aqueous Waste - Toxic/Organic" carboys.[1]

    • Note: If the pH is >12.5 or <2.0 due to reagents, adjust to pH 5–9 before adding to general aqueous waste drums to prevent drum corrosion or gas generation.

Operational Workflow: Decision Tree

The following diagram outlines the logical flow for categorizing waste containing this compound.

WasteSegregationStartStart: Waste GenerationStateCheckPhysical State?Start->StateCheckSolidPathSolid / PrecipitateStateCheck->SolidPathPure Compoundor Contaminated DebrisLiquidPathLiquid / SolutionStateCheck->LiquidPathReaction Mixtureor Mother LiquorBinSolidBin: Solid Hazardous(Incineration)SolidPath->BinSolidSolventCheckSolvent Type?LiquidPath->SolventCheckNonHaloNon-Halogenated(MeOH, Acetone)SolventCheck->NonHaloHaloHalogenated(DCM, CHCl3)SolventCheck->HaloAqueousAqueous(Water/Buffer)SolventCheck->AqueousBinRedBin: Organic Solvents(Red Can)NonHalo->BinRedBinYellowBin: Halogenated(Yellow Can)Halo->BinYellowBinBlueBin: Aqueous ToxicAqueous->BinBlue

Figure 1: Waste segregation logic flow. Ensure the correct waste stream is selected to prevent cross-contamination and regulatory fines.

Detailed Disposal Protocol

Step 1: Packaging & Labeling
  • Primary Containment: Ensure the cap is PTFE-lined to prevent solvent swelling if in solution.[1]

  • Secondary Containment: When transporting waste from the bench to the Satellite Accumulation Area (SAA), use a secondary tray to catch potential drips.

  • Labeling:

    • Write the full chemical name : "(3,6-Dimethylpyridazin-4-yl)methanol".

    • Do not use abbreviations (e.g., "DMPM waste")—this is a common RCRA violation [1].[1]

    • Check the "Toxic" and "Irritant" boxes on the waste tag.[1]

Step 2: Satellite Accumulation
  • Store the waste container in the designated SAA near the point of generation.[1]

  • Compatibility Check: Ensure the container is not stored immediately next to strong acids (e.g., Sulfuric Acid waste) without a physical barrier. The basic nitrogen in the pyridazine ring can react exothermically with acid vapors.[1]

Step 3: Final Disposal (Contractor)[1]
  • Hand off to EHS for pickup.[1]

  • Disposal Code Assignment:

    • If pure: Non-Regulated Chemical Waste (unless local state laws differ).[1]

    • If in solvent: Assign codes based on the solvent (e.g., D001 for flammables).[2]

  • Ultimate Fate: The waste manifest should specify Incineration (Fuel Blending or Direct Burn).[1] This ensures the thermal destruction of the heterocyclic ring, preventing bio-accumulation.

Emergency Procedures

Spills
  • Evacuate the immediate area if the spill is large (>100mL/g) or if dust is generated.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then sweep carefully.

    • Liquids: Absorb with vermiculite or sand.[1][3] Do not use sawdust (combustible).[1]

  • Clean-up: Place all spill debris into a wide-mouth jar, label as "Hazardous Waste - Spill Debris," and dispose of via the solid waste stream.

Exposure[3][4][6][7][8][9]
  • Skin: Wash with soap and water for 15 minutes.[1][4][5] Pyridazines can penetrate skin; monitor for irritation.[1][3][4]

  • Eyes: Flush with water for 15 minutes.[1][4][6][5] Seek medical attention.

Regulatory Compliance (RCRA)

Under the US Resource Conservation and Recovery Act (RCRA):

  • Listing: (3,6-Dimethylpyridazin-4-yl)methanol is not a P-listed or U-listed waste by specific name [2].[1]

  • Characteristic Waste: It must be evaluated for characteristics.[1][7]

    • It is likely not Corrosive (D002) unless in a high pH solution.[1]

    • It is not Reactive (D003).[1][4]

  • Best Practice: Despite the lack of a specific listing, the "Cradle-to-Grave" liability standard implies that you must manage it as hazardous to prevent future liability.[1]

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1] OSHA 3404-11R.[1] Washington, DC: U.S. Department of Labor. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Washington, DC. Available at: [Link]

  • PubChem. Compound Summary for (3,6-Dimethylpyridazin-4-yl)methanol. National Center for Biotechnology Information.[1] Available at: [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington, DC: The National Academies Press, 2011. Available at: [Link][1]

Personal protective equipment for handling (3,6-Dimethylpyridazin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 952569-13-0 Molecular Formula: C


H

N

O Content Type: Operational Safety & Logistics Audience: Research Scientists & EHS Professionals
Core Directive: The "Universal Precaution" Approach

As a Senior Application Scientist, I must emphasize that while specific toxicological data for (3,6-Dimethylpyridazin-4-yl)methanol may be limited in public repositories, its structural class—pyridazinyl methanols —dictates a specific safety protocol. These compounds are frequently utilized as intermediates in the synthesis of bioactive kinase inhibitors and agrochemicals.

Therefore, this guide rejects the "minimum compliance" model and adopts a Universal Precaution Strategy . We assume the compound possesses potential bioactivity and irritant properties (H315, H319, H335) until proven otherwise. This ensures your safety protocols remain robust even if future data reveals higher toxicity.

Risk Assessment & Physicochemical Data

Understanding the physical state is the precursor to safety. This compound is a nitrogen-containing heterocycle with a polar hydroxymethyl group, making it likely to be a crystalline solid at room temperature with significant solubility in polar organic solvents.

Table 1: Physicochemical & Hazard Profile
PropertySpecification / StatusOperational Implication
Physical State Solid (Crystalline Powder)Risk of dust inhalation; requires local exhaust ventilation (LEV).
Solubility Soluble in DMSO, Methanol, EthanolHigh skin permeability potential when in solution.
Acidity/Basicity Weakly Basic (Pyridazine ring)Incompatible with strong acids and strong oxidizers.
GHS Classification Warning (Presumed)H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)Hygroscopic potential; moisture can degrade the hydroxymethyl handle.
Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for heterocyclic chemistry, especially when organic solvents are involved. The following matrix provides a self-validating protection system.

Table 2: Task-Specific PPE Requirements
Operational PhaseHand ProtectionRespiratory ProtectionEye/Body ProtectionRationale
Solid Handling (Weighing, Aliquoting)Nitrile (Single Layer) Min Thickness: 0.11 mmN95 Respirator (If outside Fume Hood)Safety Glasses w/ Side ShieldsLab Coat (Cotton/Poly)Protects against incidental dust contact.
Solution Prep (Dissolving in DMSO/MeOH)Double Gloving Inner: NitrileOuter: Nitrile or NeopreneFume Hood (Sash height < 18 inches)Chemical Splash GogglesClosed-toe shoesSolvents like DMSO carry solutes through the skin barrier. Double gloving increases breakthrough time.
Synthesis/Reaction (Heating/Reflux)Thermal/Chem Gloves (If handling hot glassware)Fume Hood (Face velocity: 80-100 fpm)Face Shield + GogglesChemical ApronPrevents splash burns and inhalation of hot vapors.
Spill Cleanup Silver Shield / Laminate (For large solvent spills)Half-Face Respirator (P100/Organic Vapor Cartridge)Tyvek SuitBoot CoversMaximum permeation resistance during gross contamination.
Operational Protocols & Workflows
A. Handling & Weighing
  • Engineering Control: Always weigh this compound inside a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an antistatic gun or ionizer if the powder is flighty. Nitrogen heterocycles can be electrostatically charged, leading to dispersal.

  • Tooling: Use disposable spatulas to prevent cross-contamination.

B. Solubilization Logic

When preparing stock solutions (e.g., for biological assays), the choice of solvent affects safety:

  • DMSO: Excellent solubility but high skin permeability. Protocol: Treat DMSO solutions as if they are 10x more toxic than the solid.

  • Methanol: Good solubility, volatile. Protocol: Keep vessels capped to prevent evaporation and concentration changes.

C. Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is overlooked.

SafetyLogic Start Start: Handling (3,6-Dimethylpyridazin-4-yl)methanol StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DMSO/MeOH) StateCheck->Solution Weighing Weighing Protocol: Fume Hood + N95 (Backup) Nitrile Gloves Solid->Weighing SolventCheck Solvent: DMSO or Penetrating? Solution->SolventCheck Static Is Powder Flighty? Weighing->Static Ionizer Use Antistatic Gun/Ionizer Static->Ionizer Yes Proceed to Reaction Proceed to Reaction Static->Proceed to Reaction No DoubleGlove REQUIRED: Double Nitrile Gloves Change outer pair every 15 mins SolventCheck->DoubleGlove Yes (DMSO/DMF) StandardGlove Standard Nitrile Gloves SolventCheck->StandardGlove No (Water/Ethanol)

Caption: Decision logic for PPE selection based on physical state and solvent carrier properties.

Emergency Response & Spill Management
In Case of Exposure:
  • Eye Contact: Immediately flush with water for 15 minutes.[1][2][3] Lift eyelids. Do not use neutralizing agents.

  • Skin Contact: Wash with soap and water.[3][4][5][6] Crucial: If dissolved in DMSO, do not scrub vigorously, as this may increase absorption. Rinse gently but thoroughly.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Spill Cleanup Protocol:
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Protect: Don PPE (See Table 2).

  • Contain:

    • Solid: Cover with a damp paper towel to prevent dust generation, then wipe up.

    • Liquid: Use absorbent pads or vermiculite. Do not use sawdust (fire hazard with some heterocycles).

  • Decontaminate: Clean surface with 10% bleach solution followed by water to degrade trace organic residues.

Disposal & Waste Streams

Never dispose of pyridazine derivatives down the drain. They are potential environmental toxins.

  • Solid Waste: Collect in a dedicated "Hazardous Solid Waste" container. Label as "Toxic/Irritant Organic Solid."

  • Liquid Waste:

    • Halogenated: If mixed with DCM/Chloroform.

    • Non-Halogenated: If mixed with Acetone/Methanol/DMSO.

  • Destruction Method: High-temperature incineration is the preferred method for nitrogen-containing heterocycles to ensure complete mineralization [1].

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (2025). Compound Summary for CID 5072536, 3,6-Dimethylpyridazin-4-ol (Analogous Structure). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.